Sodium 4-fluorophenylacetate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-(4-fluorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2.Na/c9-7-3-1-6(2-4-7)5-8(10)11;/h1-4H,5H2,(H,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQXFWPYMSNCQM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)[O-])F.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Sodium 4-Fluorophenylacetate (CAS 178666-56-3) in Advanced Drug Development and Biocatalysis: A Technical Guide
Executive Summary
Sodium 4-fluorophenylacetate (CAS 178666-56-3) is the highly water-soluble carboxylate salt of 4-fluorophenylacetic acid. In modern medicinal chemistry, the strategic placement of a para-fluorine atom on a phenylacetic acid scaffold imparts enhanced metabolic stability, lipophilicity, and altered pKa to downstream active pharmaceutical ingredients (APIs)[1]. By utilizing the sodium salt rather than the free acid, chemists and bioengineers gain significant thermodynamic and kinetic advantages in aqueous-phase synthesis, green chemistry workflows, and whole-cell biocatalysis.
Physicochemical Profile and Causality in Form Selection
The free acid form of this compound (CAS 405-50-5) exhibits limited solubility in water, traditionally necessitating organic co-solvents like DMSO or methanol to achieve homogeneous reaction mixtures[2]. In contrast, the sodium salt dissociates completely in aqueous media.
Causality for Selection: The transition to the sodium salt is not merely a formulation preference; it is a mechanistic necessity for specific advanced workflows. In biocatalysis, high concentrations of organic solvents denature delicate enzymes; the sodium salt provides immediate aqueous bioavailability. In synthetic chemistry, it enables purely aqueous transition-metal catalysis and eliminates the need for exogenous bases during initial carboxylate activation, thereby streamlining purification.
Table 1: Key Physicochemical and Hazard Properties
| Property | Value / Description |
| CAS Number | 178666-56-3[3] |
| Molecular Formula | C8H6FNaO2[3] |
| Molecular Weight | 176.12 g/mol |
| Appearance | White to off-white crystalline solid[2] |
| Solubility | Highly soluble in water; soluble in polar protic solvents |
| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)[3] |
Applications in Pharmaceutical Synthesis
The 4-fluorophenyl moiety is a privileged structure. The incorporation of fluorine blocks unwanted metabolic oxidation (such as hydroxylation by CYP450 enzymes) at the para-position, extending the biological half-life of the resulting drug[1].
-
Analgesics and NSAIDs: It serves as a fundamental precursor for fluorinated non-steroidal anti-inflammatory drugs, mimicking the structural profile of flurbiprofen analogs and enhancing target binding affinity[2][4].
-
Antiviral Agents: The scaffold is utilized in the synthesis of human CCR5 receptor antagonists, which are critical targets in the development of anti-HIV-1 therapies[1].
-
Kinase Inhibitors: Derivatives of 4-fluorophenylacetate have been successfully employed in the synthesis of 5,6,7-trisubstituted 4-aminopyrido[2,3-d]pyrimidines. These compounds act as potent, sub-nanomolar nonnucleoside inhibitors of adenosine kinase (AK), modulating pain pathways in the central nervous system[5].
Biocatalysis and Microbial Metabolism
Organofluorines are notoriously recalcitrant to biodegradation due to the extreme thermodynamic stability of the C-F bond. However, specific microbial pathways have evolved to process these xenobiotics without direct defluorination.
Certain Pseudomonas strains possess the enzymatic machinery to metabolize 4-fluorophenylacetate. Instead of cleaving the C-F bond directly, the aromatic ring is cleaved, funneling the molecule into the synthesis of 3-fluorohex-3-enedioate and ultimately 2-fluorosuccinate[6][7]. This unique metabolic routing is an invaluable biocatalytic tool for generating complex, chiral fluorinated aliphatic building blocks from simple aromatic precursors.
Fig 1. Application pathways of Sodium 4-fluorophenylacetate in synthesis and biocatalysis.
Validated Experimental Protocols
Protocol A: Aqueous Amide Bioconjugation (Self-Validating System)
Objective: Synthesize a fluorinated amide API intermediate using water-soluble carbodiimide chemistry. Causality: Using the sodium salt avoids the addition of exogenous organic bases (like DIPEA) that can complicate the purification of polar intermediates. Sulfo-NHS is utilized to stabilize the highly reactive O-acylisourea intermediate against rapid hydrolysis in water.
-
Preparation: Dissolve 10 mmol of Sodium 4-fluorophenylacetate in 20 mL of 0.1 M MES buffer (pH 6.0).
-
Activation: Add 12 mmol of EDC·HCl and 12 mmol of Sulfo-NHS. Stir at room temperature for 30 minutes.
-
Self-Validation Checkpoint: Withdraw a 10 µL aliquot, quench in methanol, and analyze via LC-MS. The disappearance of the starting mass and the presence of the Sulfo-NHS ester mass confirms successful activation. Do not proceed to step 3 until activation is >95%.
-
-
Coupling: Adjust the pH to 7.5 using 1 M NaOH. Add 10.5 mmol of the target primary amine. Stir for 4 hours at room temperature.
-
Isolation: Acidify the reaction mixture to pH 3.0 with 1 M HCl to precipitate the fluorinated amide. Filter, wash with cold water, and dry under vacuum.
Protocol B: Whole-Cell Biotransformation and 19F-NMR Tracking
Objective: Generate 2-fluorosuccinate via Pseudomonas sp. mediated ring cleavage[6]. Causality: Whole-cell systems are strictly required here because the multi-enzyme cascade for aromatic ring cleavage requires continuous cofactor recycling (NADH/NAD+), which is thermodynamically difficult and expensive to sustain in vitro with isolated enzymes.
-
Cell Culturing: Grow the target Pseudomonas strain in a minimal salt medium supplemented with 5 mM glucose until the OD600 reaches 1.2.
-
Substrate Feeding: Spike the culture with a sterile aqueous solution of Sodium 4-fluorophenylacetate to a final concentration of 2 mM.
-
Causality: The sodium salt ensures immediate bioavailability without the cellular toxicity associated with organic carrier solvents like DMSO.
-
-
Incubation: Incubate at 30°C with 200 rpm shaking for 48 hours.
-
Metabolite Tracking (Self-Validating): Centrifuge 1 mL aliquots every 12 hours. Mix the supernatant with 10% D2O containing trifluoroacetic acid (TFA) as an internal standard.
-
Analysis: Acquire 19F-NMR spectra. The disappearance of the aromatic fluorine signal (approx. -115 ppm) and the emergence of upfield aliphatic fluorine signals confirm enzymatic ring cleavage. A constant integration ratio relative to the TFA standard validates that the fluorine is retained in the molecule and not lost as free fluoride.
Safety and Handling
Sodium 4-fluorophenylacetate is a biologically active intermediate and a known irritant.
-
Hazards: It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[3].
-
PPE: Nitrile gloves, chemical safety goggles, and a laboratory coat are mandatory.
-
Engineering Controls: Handle powders exclusively in a certified chemical fume hood to prevent the inhalation of fine dust particles[3]. Keep away from strong oxidizing agents and store in a cool, dry environment.
References
- SynQuest Labs. "Sodium 4-fluorophenylacetate Safety Data Sheet.
- NBInno. "The Role of 4-Fluorophenylacetic Acid in Pharmaceutical Synthesis." NBInno.
- Multichem Exports. "4-Fluorophenylacetic acid." Multichem Exports.
- Chem-Impex. "4-Fluorophenylacetic acid." Chem-Impex.
- DTU. "Synthetic Fluorine Metabolism Expanding the Boundaries of Microbial Biochemistry for Organofluorine Biosynthesis." Technical University of Denmark.
- DTU.
- ACS Publications. "5,6,7-Trisubstituted 4-Aminopyrido[2,3-d]pyrimidines as Novel Inhibitors of Adenosine Kinase." Journal of Medicinal Chemistry.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-Fluorophenylacetic acid Exporter | 4-Fluorophenylacetic acid Exporting Company | 4-Fluorophenylacetic acid International Distributor [multichemexports.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
Physicochemical Profiling and Solubility Optimization of 4-Fluorophenylacetic Acid via Salt Formation
Executive Summary
In pharmaceutical formulation and organic synthesis, the aqueous solubility of an active pharmaceutical ingredient (API) or intermediate dictates its bioavailability, reactivity, and downstream processing viability. This technical guide provides an in-depth comparative analysis of 4-fluorophenylacetic acid (the free acid) and its salified counterpart, sodium 4-fluorophenylacetate . By examining the thermodynamic principles of solvation and detailing self-validating experimental protocols, this whitepaper serves as a definitive resource for researchers seeking to manipulate the physicochemical properties of halogenated aromatic compounds.
Structural Thermodynamics: Free Acid vs. Sodium Salt
4-Fluorophenylacetic acid (4-FPAA) is a halogenated aromatic carboxylic acid widely utilized as a building block in pharmaceutical synthesis. Despite its utility, the free acid presents a significant formulation challenge: it is virtually insoluble in water 1. The compound possesses a pKa of approximately 4.25 1. In an unbuffered aqueous environment, the lipophilic nature of the para-fluorophenyl ring dominates the molecule's thermodynamic profile, overshadowing the hydrogen-bonding capabilities of the un-ionized carboxyl group.
To overcome this, salification—specifically the formation of sodium 4-fluorophenylacetate—is employed. An estimated 50% of all drug molecules are administered as salts to modify suboptimal physicochemical properties 2. The transition from a free acid to a sodium salt fundamentally alters the solvation mechanics. By deprotonating the carboxylic acid, the resulting anionic species engages in robust ion-dipole interactions with water. These exothermic interactions provide sufficient solvation energy to overcome the crystal lattice energy of the solid state, driving the equilibrium strongly toward dissolution 3.
Mechanistic Causality of Solvation
The solubility of an ionizable compound is dictated by the pH of the microenvironment and the intrinsic solubility of its un-ionized form. According to the Henderson-Hasselbalch equation, maintaining a pH at least two units above the pKa (i.e., pH > 6.25 for 4-FPAA) ensures that >99% of the molecules exist in the ionized state 2.
When sodium 4-fluorophenylacetate is introduced to water, it dissociates completely. The high dielectric constant of water stabilizes the sodium cation and the 4-fluorophenylacetate anion. This ionization is a critical strategy in drug development to shift a molecule from a Biopharmaceutics Classification System (BCS) Class II or IV (low solubility) to BCS Class I or III (high solubility) [[4]](). However, formulators must remain vigilant of the common ion effect; the presence of excess sodium ions (e.g., in saline solutions or gastric fluids) can shift the equilibrium backward, potentially precipitating the salt [[4]]().
Quantitative Physicochemical Comparison
The following table summarizes the divergent physicochemical profiles of the free acid and its corresponding sodium salt, highlighting the dramatic impact of salification.
| Parameter | 4-Fluorophenylacetic Acid (Free Acid) | Sodium 4-fluorophenylacetate (Salt) |
| CAS Number | 405-50-5 | 178666-56-3 |
| Molecular Weight | 154.14 g/mol | 176.12 g/mol |
| pKa | ~4.25 | N/A (Salt of weak acid) |
| Aqueous Solubility | Insoluble 1 | Highly Soluble |
| Primary Solvation Force | Hydrogen bonding (weak, limited) | Ion-dipole interactions (strong) |
| BCS Implication | Class II / IV | Class I / III |
Self-Validating Experimental Protocols
Protocol 1: Controlled Salification (Synthesis of Sodium 4-fluorophenylacetate)
Objective: To generate the sodium salt with high purity, avoiding disproportionation.
-
Dissolution: Suspend 1.0 molar equivalent of 4-fluorophenylacetic acid in a minimal volume of absolute ethanol.
-
Causality: Ethanol acts as a co-solvent, dissolving the lipophilic free acid while remaining entirely miscible with the aqueous base to be added.
-
-
Neutralization: Slowly add 1.0 molar equivalent of aqueous Sodium Hydroxide (NaOH) under continuous stirring.
-
Causality: Equimolar addition prevents excess alkalinity, which could lead to unwanted side reactions or the introduction of hygroscopic impurities. The pH should be monitored to ensure it stabilizes >6.5, confirming complete deprotonation.
-
-
Precipitation & Isolation: Concentrate the solution under reduced pressure to remove the ethanol, then lyophilize (freeze-dry) the remaining aqueous layer.
-
Causality: Lyophilization prevents the thermal degradation that might occur during aggressive solvent evaporation and yields a fine, easily workable crystalline powder with high surface area.
-
Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: To quantify the absolute solubility difference between the free acid and the salt.
-
Saturation: Add an excess amount of either 4-FPAA or its sodium salt to separate vials containing a standard phosphate buffer (pH 7.4).
-
Causality: Excess solid ensures the solution surpasses its saturation point, a strict requirement for measuring true thermodynamic solubility rather than transient kinetic solubility.
-
-
Equilibration: Incubate the vials in a rotary shaker at 37°C for 48 hours.
-
Causality: 37°C mimics human physiological conditions. A 48-hour window guarantees that the dynamic equilibrium between the solid crystal lattice and the solvated ions is fully established.
-
-
Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter.
-
Causality: This dual-separation approach rigorously excludes undissolved micro-particulates that would artificially inflate concentration readings during UV-Vis or HPLC analysis.
-
-
Quantification: Dilute the supernatant and analyze via HPLC-UV at the compound's
. Compare against a standard calibration curve to determine the exact mg/mL solubility.
Workflow & Logical Relationship Visualizations
Solvation thermodynamic pathway of 4-fluorophenylacetic acid via sodium salt formation.
Step-by-step workflow for thermodynamic solubility determination using the shake-flask method.
References
-
Salt formation to improve drug solubility. Serajuddin, A. T. M. (2007). PubMed (National Institutes of Health). Available at:[Link]
-
Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]
Sources
Sodium 4-Fluorophenylacetate in Medicinal Chemistry: Physicochemical Profiling, Synthesis, and Drug Development Applications
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorine into organic scaffolds is a highly validated approach to optimizing the pharmacokinetic and pharmacodynamic profiles of Active Pharmaceutical Ingredients (APIs). Sodium 4-fluorophenylacetate (CAS: 178666-56-3) serves as a critical fluorinated building block in the synthesis of advanced therapeutics. As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals with an authoritative breakdown of its physicochemical properties, mechanistic utility, and a field-proven, self-validating synthesis protocol.
Physicochemical Profiling & Structural Data
Understanding the exact molecular parameters of sodium 4-fluorophenylacetate is foundational for stoichiometric precision in downstream cross-coupling, amidation, and esterification reactions. The conversion of the parent acid (4-fluorophenylacetic acid) to its sodium salt significantly enhances its aqueous solubility, a critical parameter for biphasic reaction conditions and early-stage formulation screening[1].
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | Sodium 4-fluorophenylacetate |
| CAS Registry Number | 178666-56-3 |
| Molecular Formula | C₈H₆FNaO₂ |
| Molecular Weight | 176.12 g/mol |
| Parent Acid CAS | 405-50-5 (4-Fluorophenylacetic acid) |
| Parent Acid MW | 154.14 g/mol |
| SMILES | C1=C(C=CC(=C1)F)CC(=O)[O-].[Na+] |
| GHS Classification | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 |
Mechanistic Role in Drug Development
The deliberate selection of a para-fluorinated phenylacetate scaffold is not arbitrary; it is driven by strict causality in drug design[2]. The introduction of the fluorine atom provides three distinct mechanistic advantages:
-
Metabolic Stability (CYP450 Blockade): The carbon-fluorine (C-F) bond is exceptionally strong. Placing fluorine at the para-position of the phenyl ring sterically and electronically blocks cytochrome P450-mediated aromatic oxidation, preventing rapid clearance of the drug[3].
-
Lipophilicity Modulation: Fluorine increases the overall lipophilicity (LogP) of the molecule, enhancing cellular membrane permeability and blood-brain barrier (BBB) penetration, which is vital for neuroactive compounds[3].
-
pKa Alteration: The strong inductive electron-withdrawing effect of the fluorine atom modulates the pKa of the adjacent acetic acid moiety, optimizing the binding affinity to target receptor pockets.
Mechanistic rationale for fluorine substitution in drug design.
Self-Validating Synthesis Protocol
To utilize this compound effectively, researchers often must generate the sodium salt in situ or isolate it from the commercially available parent acid (CAS: 405-50-5). The following protocol is designed as a self-validating system; each step includes an internal check to ensure >99% purity and prevent downstream synthetic failures.
Step-by-Step Methodology: Preparation of Sodium 4-Fluorophenylacetate
-
Step 1: Dissolution (Solvent Selection) Suspend 1.0 equivalent (15.41 g, 0.1 mol) of 4-fluorophenylacetic acid in 100 mL of absolute ethanol. Causality: Ethanol provides optimal solubility for the free acid while allowing the resulting sodium salt to precipitate upon concentration, simplifying the isolation process.
-
Step 2: Neutralization (Stoichiometric Precision) Slowly add 1.0 equivalent of sodium hydroxide (NaOH) as a 2M aqueous solution dropwise under continuous magnetic stirring at 25°C. Causality: Dropwise addition prevents localized, highly alkaline microenvironments that could trigger unwanted side reactions or degrade the organic framework.
-
Step 3: In-Process Validation (pH Monitoring) Continuously monitor the reaction using a calibrated pH meter. Terminate the addition when the pH stabilizes strictly between 7.5 and 8.0 . Causality: This self-validating checkpoint ensures complete deprotonation of the carboxylic acid without introducing excess alkalinity. Excess NaOH would contaminate the final API and potentially cause ester hydrolysis in subsequent synthetic steps.
-
Step 4: Isolation & Purification Concentrate the solution under reduced pressure (rotary evaporation) at 40°C until a white crystalline solid precipitates. Wash the crude sodium salt with cold diethyl ether (2 x 20 mL) to remove unreacted organic impurities.
-
Step 5: Final Verification Dry the product in a vacuum oven at 50°C for 12 hours. Verify the product via ¹⁹F-NMR (expected singlet around -115 ppm) and gravimetric analysis.
Self-validating synthesis workflow for sodium 4-fluorophenylacetate.
Downstream Applications in API Manufacturing
The high-purity sodium 4-fluorophenylacetate generated from the above protocol is immediately deployable in several critical pharmaceutical pathways:
-
CCR5 Antagonists (Anti-HIV Agents): The compound is a vital intermediate in the synthesis of human CCR5 receptor antagonists. The fluorophenyl group is sterically optimized to fit into the hydrophobic pocket of the CCR5 receptor, blocking viral entry[3].
-
Fluorinated Anesthetics: It serves as a core building block where the fluorinated aromatic ring provides the exact lipid solubility required for rapid onset anesthetic action[4].
-
NSAIDs (Non-Steroidal Anti-Inflammatory Drugs): The acetic acid moiety mimics arachidonic acid, allowing the molecule to bind to COX enzymes, while the fluorine atom prevents rapid metabolic degradation, extending the drug's half-life[2].
Safety, Handling, and Regulatory Compliance
When handling sodium 4-fluorophenylacetate at scale, strict adherence to GHS safety protocols is mandatory. The compound is classified under Skin Irrit. 2 (H315 - Causes skin irritation), Eye Irrit. 2A (H319 - Causes serious eye irritation), and STOT SE 3 (H335 - May cause respiratory irritation)[1].
-
Required PPE: N95 particulate respirator (to prevent inhalation of fine crystalline dust), nitrile gloves, and tightly sealed safety goggles.
-
Environmental Controls: All handling must be conducted within a certified Class II biological safety cabinet or a ventilated chemical fume hood to mitigate respiratory exposure risks[1].
References
-
4-Fluorophenylacetic acid (Anesthetics & Biochemical Research) | Multichem Exports | [Link]
-
The Role of 4-Fluorophenylacetic Acid in Pharmaceutical Synthesis (CCR5 Antagonists) | NBinno | [Link]
Sources
Sodium 4-fluorophenylacetate chemical structure and SMILES
As a Senior Application Scientist specializing in medicinal chemistry and process development, I have designed this technical guide to provide a comprehensive, mechanistic, and highly practical overview of Sodium 4-fluorophenylacetate . Rather than merely listing its properties, this whitepaper deconstructs the structural bioinformatics of the compound, explains the causality behind its use in drug design, and provides self-validating experimental workflows for its application in advanced organic synthesis.
Chemical Identity and Structural Bioinformatics
Sodium 4-fluorophenylacetate (CAS: 178666-56-3) is the sodium salt of 4-fluorophenylacetic acid (CAS: 405-50-5)[1]. In pharmaceutical development, converting the free acid to its sodium salt is a deliberate strategic choice. The salt form dramatically increases aqueous solubility, making it an ideal candidate for physiological assays, biocatalytic transformations, and formulation development where bioavailability is a primary concern.
The molecule features a phenyl ring substituted with a highly electronegative fluorine atom at the para position, coupled to an acetate moiety.
SMILES String: O=C([O-])Cc1ccc(F)cc1.[Na+]
Quantitative Data Summary
To facilitate rapid reference for formulation and synthetic planning, the core physicochemical properties are summarized below:
| Property | Value | Mechanistic Implication |
| Compound Name | Sodium 4-fluorophenylacetate | Salt form preferred for aqueous solubility. |
| CAS Registry Number | 178666-56-3[1] | Specific identifier for the sodium salt. |
| Free Acid CAS | 405-50-5[2] | Precursor for anhydrous organic synthesis. |
| Molecular Formula | C8H6FNaO2[1] | Defines stoichiometric calculations. |
| Molecular Weight | 176.12 g/mol [3] | Critical for molarity and yield tracking. |
| Physical State | White crystalline solid[2] | Indicates high purity; easy to handle/weigh. |
| Hazard Classification | Skin/Eye Irritant (H315, H319)[1] | Requires standard PPE and fume hood handling. |
Mechanistic Causality in Drug Design
The incorporation of Sodium 4-fluorophenylacetate into drug scaffolds is not arbitrary. It is driven by two distinct structural features:
-
The Para-Fluorine Substitution: The carbon-fluorine (C-F) bond is the strongest in organic chemistry. By placing a fluorine atom at the para position of the aromatic ring, we block cytochrome P450-mediated aromatic oxidation[2]. This drastically enhances the metabolic stability and half-life of the resulting drug[2]. Furthermore, fluorine's high electronegativity modulates the pKa of adjacent functional groups and increases lipophilicity, which is crucial for blood-brain barrier penetration in central nervous system therapeutics, such as fluorinated anesthetics[4].
-
The Acetate Moiety: The acetate group acts as a flexible linker and a critical pharmacophore. In the development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), this moiety mimics arachidonic acid, allowing the drug to competitively bind to the active site of Cyclooxygenase (COX) enzymes[5]. Beyond NSAIDs, this compound is a vital building block for synthesizing antagonists for human CCR5 receptors, a primary target in anti-HIV-1 therapies[2].
Fig 1. Pharmacological mechanism of fluorophenylacetate derivatives in receptor antagonism.
Experimental Workflows & Self-Validating Protocols
In process chemistry, a protocol is only as good as its built-in validation steps. Below are two field-proven workflows involving this compound. Every step includes the causality (the "why") and a validation checkpoint to ensure the system is functioning as intended before proceeding.
Protocol A: Synthesis of Sodium 4-Fluorophenylacetate from Free Acid
While commercially available, generating the sodium salt in situ or in bulk from the cheaper free acid (CAS: 405-50-5) is a common requirement.
-
Dissolution: Suspend 1.0 equivalent of 4-fluorophenylacetic acid in a minimal volume of absolute ethanol.
-
Causality: Ethanol acts as a miscible bridge between the lipophilic aromatic acid and the aqueous base, preventing the reaction from stalling at a biphasic interface.
-
-
Controlled Neutralization: Add 1.0 equivalent of 1M aqueous NaOH dropwise while maintaining the reaction vessel at 0–5°C using an ice bath.
-
Causality: Acid-base neutralizations are exothermic. Chilling the reaction prevents localized heating that could lead to solvent boil-off or minor degradation.
-
-
Validation Checkpoint 1 (pH): Monitor the solution. A stabilized pH of 7.5–8.0 indicates complete deprotonation. If the pH is acidic, unreacted free acid remains.
-
Isolation: Remove the solvent under reduced pressure (rotary evaporation). Triturate the resulting white solid with cold diethyl ether.
-
Causality: Diethyl ether solubilizes any unreacted free acid or organic impurities, leaving the highly polar sodium salt behind as a purified precipitate.
-
-
Validation Checkpoint 2 (NMR): Perform
H-NMR in D O. The complete disappearance of the broad carboxylic acid proton peak (~12.0 ppm) validates the successful formation of the salt.
Protocol B: Staudinger [2+2] Cycloaddition for β-Lactam Scaffolds
Sodium 4-fluorophenylacetate (or its free acid) is a premier precursor for synthesizing 4-(4-fluorobenzyl)azetidin-2-one, a β-lactam building block for cholesterol absorption inhibitors and antibiotics[6].
-
Activation: Convert the starting material to 4-fluorophenylacetyl chloride using Thionyl Chloride (SOCl
) in the presence of catalytic DMF. -
Validation Checkpoint 1 (IR/TLC): Quench an aliquot in methanol. TLC (Hexane:EtOAc 7:3) should show a complete shift in R
. IR spectroscopy must show a shift from the broad O-H stretch to a sharp, intense C=O stretch at ~1800 cm , confirming acyl chloride formation. -
Ketene Generation: Dissolve the acyl chloride in anhydrous Dichloromethane (DCM). Cool to -78°C (dry ice/acetone bath). Add Triethylamine (Et
N) dropwise.-
Causality: Et
N dehydrohalogenates the acyl chloride to form a highly reactive ketene intermediate. The cryogenic -78°C environment is absolutely critical; at room temperature, the ketene will rapidly auto-dimerize, ruining the yield[6].
-
-
Cycloaddition: Introduce the N-silyl imine to the cold solution. Allow it to slowly warm to room temperature overnight to facilitate the[2+2] cycloaddition[6].
-
Validation Checkpoint 2 (LC-MS): Analyze the crude mixture via LC-MS to confirm the presence of the target molecular ion corresponding to the azetidin-2-one derivative.
Fig 2. Synthetic workflow from 4-fluorophenylacetate to β-lactam scaffolds via Staudinger cycloaddition.
Conclusion
Sodium 4-fluorophenylacetate is far more than a simple reagent; it is a strategically designed moiety that imparts metabolic stability, modulates lipophilicity, and serves as a versatile anchor for complex synthetic architectures. Whether utilized in the aqueous buffering of biochemical assays or activated for anhydrous cycloadditions, understanding the physicochemical causality of this compound is essential for any process chemist or drug development professional aiming to optimize yield and therapeutic efficacy.
References
-
The Role of 4-Fluorophenylacetic Acid in Pharmaceutical Synthesis - nbinno.com - [Link]
-
4-Fluorophenylacetic acid Industrial Uses - Multichem Exports -[Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS: 178666-56-3 | CymitQuimica [cymitquimica.com]
- 4. 4-Fluorophenylacetic acid Exporter | 4-Fluorophenylacetic acid Exporting Company | 4-Fluorophenylacetic acid International Distributor [multichemexports.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: O-Alkylation Strategies Utilizing Sodium 4-Fluorophenylacetate as a Nucleophile
Introduction and Strategic Rationale
Sodium 4-fluorophenylacetate (CAS 178666-56-3) is a highly versatile fluorinated building block utilized extensively in pharmaceutical synthesis and drug development [1]. The strategic introduction of a fluorine atom at the para position of a phenyl ring is a field-proven method to block metabolic oxidation by cytochrome P450 enzymes, thereby enhancing the pharmacokinetic half-life of the resulting drug candidate.
In synthetic workflows, converting 4-fluorophenylacetic acid into its corresponding esters is a fundamental transformation. While Fischer esterification is common, it requires harsh acidic conditions that can degrade sensitive substrates. Instead, utilizing the pre-formed sodium 4-fluorophenylacetate salt as an ambident nucleophile for direct O-alkylation offers a highly controlled, neutral, and efficient pathway [2].
The Causality of Reagent and Solvent Selection
Using a pre-formed sodium salt rather than generating the carboxylate in situ (via the free acid and a strong base) provides distinct kinetic and operational advantages:
-
Avoidance of Base-Catalyzed Side Reactions: In situ base addition (e.g., NaH, K₂CO₃) can inadvertently trigger the hydrolysis of the newly formed ester or promote E2 elimination of the alkyl halide electrophile. The pre-formed salt provides a self-contained nucleophile, preserving the integrity of base-sensitive functional groups.
-
Solvent-Mediated Nucleophilicity: The choice of solvent dictates the reaction pathway. In non-polar solvents, the sodium cation (Na⁺) and carboxylate anion exist as tightly bound ion pairs, which severely dampens nucleophilicity. By utilizing polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), the Na⁺ cation is heavily solvated by the solvent's oxygen lone pairs [4]. This leaves the carboxylate anion "naked" and highly reactive, significantly lowering the activation energy barrier for the S_N2 attack on the alkyl halide.
SN2 O-alkylation pathway of sodium 4-fluorophenylacetate in polar aprotic solvents.
Quantitative Optimization of Alkylation Conditions
To demonstrate the causality of solvent and additive choices, the following table summarizes the optimization of the O-alkylation using benzyl bromide as a model primary electrophile.
| Solvent | Additive | Temperature (°C) | Time (h) | Yield (%) | Mechanistic Rationale |
| THF | None | 25 | 12 | 45% | Poor solubility of the sodium salt; tight ion pairing reduces nucleophilicity. |
| DMF | None | 25 | 4 | 92% | Excellent Na⁺ solvation; generates a highly reactive naked carboxylate anion. |
| DMSO | None | 25 | 3 | 94% | Similar to DMF; slightly faster kinetics due to a higher dielectric constant. |
| Toluene | TBAB (10 mol%) | 80 | 8 | 85% | Phase Transfer Catalyst (TBAB) shuttles the carboxylate into the organic phase. |
| H₂O / DCM | None | 25 | 24 | <5% | Hydrolysis competes; lack of phase transfer prevents the reaction entirely. |
Data synthesis based on standard carboxylate O-alkylation parameters [3].
Experimental Methodologies
Protocol A: Direct O-Alkylation in Polar Aprotic Solvent (DMF)
This is the primary recommended protocol for standard primary and secondary alkyl halides.
Reagents:
-
Sodium 4-fluorophenylacetate: 1.0 equivalent
-
Alkyl halide (e.g., Benzyl bromide): 1.1 equivalents
-
Anhydrous DMF: 5 mL per mmol of substrate
Step-by-Step Procedure:
-
Preparation: Charge an oven-dried round-bottom flask with sodium 4-fluorophenylacetate (1.0 eq) and a magnetic stir bar. Purge the flask with inert nitrogen gas.
-
Solvation: Add anhydrous DMF to the flask. Stir the suspension at room temperature for 10 minutes. (Note: The salt will only partially dissolve at this stage).
-
Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. This controls the exothermic nature of the initial S_N2 attack and minimizes polyalkylation or E2 elimination side reactions.
-
Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise over 5 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.
-
Quench & Extraction: Quench the reaction by pouring the mixture into a separatory funnel containing distilled water (10x the volume of DMF). Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.
-
Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography if necessary.
Step-by-step experimental workflow for the O-alkylation of sodium 4-fluorophenylacetate.
Protocol B: Phase Transfer Catalysis (PTC) Alkylation
Ideal for highly lipophilic alkyl halides that exhibit poor solubility in DMF.
-
Suspend sodium 4-fluorophenylacetate (1.0 eq) and the alkyl halide (1.1 eq) in a biphasic mixture of Toluene and Water (1:1 v/v).
-
Add Tetrabutylammonium bromide (TBAB) (0.1 eq) as the phase transfer catalyst.
-
Heat the mixture to 80 °C under vigorous stirring for 8 hours. The TBAB will shuttle the carboxylate anion into the toluene layer to react with the electrophile.
-
Cool to room temperature, separate the organic layer, wash with water, dry over MgSO₄, and concentrate.
Self-Validating Quality Control System
To ensure the protocol is executing correctly without relying solely on end-stage analytics, the workflow is designed with built-in, self-validating checkpoints:
-
Visual Solubility Shift: Sodium 4-fluorophenylacetate is minimally soluble in DMF, presenting as a cloudy suspension. As the S_N2 reaction proceeds, the highly DMF-soluble ester product is formed. A transition from a cloudy suspension to a clear, homogeneous solution acts as a real-time visual indicator of successful conversion.
-
Byproduct Precipitation: Concurrently, depending on the concentration, the displaced sodium halide (e.g., NaBr or NaCl) may precipitate out of the DMF as a fine, dense white powder, confirming the expulsion of the leaving group.
-
TLC Verification: The starting carboxylate salt will remain completely at the baseline (R_f = 0.0) in standard non-polar eluent systems (e.g., 9:1 Hexanes/EtOAc) due to its ionic nature. The successful formation of the ester is validated by the appearance of a new, highly mobile, UV-active spot (typically R_f = 0.5–0.7).
-
NMR Shift Confirmation: In ¹H NMR, the α-protons of the acetate group (adjacent to the carbonyl) will exhibit a distinct downfield shift upon conversion from the electron-rich carboxylate anion to the neutral ester, providing definitive structural validation.
References
-
Chemistry LibreTexts. "Nucleophilic Acyl Substitution Reactions of Carboxylic Acids." LibreTexts, 2024.[Link]
-
Organic Chemistry Portal. "Ester synthesis by O-alkylation." Organic Chemistry Portal, 2014-2019.[Link]
-
Science of Synthesis. "Product Subclass 14: α-Sodiocarboxylic Acids and Related Sodium Compounds." Thieme Connect, 2014.[Link]
Application Note: Preparation and Validation of 4-Fluorophenylacetic Acid Sodium Salt for HPLC Reference Standards
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide
Scientific Rationale: The Case for the Sodium Salt
4-Fluorophenylacetic acid (4-FPAA) is a critical halogenated intermediate used in the synthesis of fluorinated anesthetics, agrochemicals, and bioactive platinum(IV) complexes [4]. In High-Performance Liquid Chromatography (HPLC), 4-FPAA is frequently utilized as a quantitative reference standard or an internal standard due to its distinct UV absorbance and predictable retention behavior [2].
However, utilizing the free acid form of 4-FPAA for analytical standards presents a significant chromatographic challenge. 4-FPAA has a pKa of 4.25 [1] and is sparingly soluble in pure water (< 2 mg/mL). Preparing high-concentration stock solutions (e.g., 10 mg/mL) of the free acid requires organic diluents like methanol or acetonitrile. When a high-organic sample plug is injected into a highly aqueous mobile phase (typical for retaining small polar organic acids), it induces a severe "solvent effect," leading to peak fronting, splitting, and poor integration reproducibility.
The Causality of Conversion: By converting 4-FPAA into its sodium salt (4-FPAA-Na) , we fundamentally alter its solubility profile. The sodium salt is instantaneously soluble in 100% aqueous matrices. This allows the reference standard to be formulated in pure water or initial mobile phase conditions, ensuring perfect solvent matching, sharp peak symmetry, and robust quantitative reliability.
Workflow Visualization
The following self-validating workflow ensures that the conversion process yields a highly pure, stoichiometrically exact reference standard without the introduction of mass-biasing artifacts.
Fig 1. Self-validating workflow for the synthesis and standardization of 4-FPAA sodium salt.
Physicochemical Profiling
Understanding the physical shift between the free acid and the sodium salt is critical for accurate gravimetric calculations. All quantitative data is summarized below.
Table 1: Physicochemical Comparison of 4-FPAA Forms
| Property | 4-Fluorophenylacetic Acid (Free Acid) | 4-Fluorophenylacetic Acid Sodium Salt |
| CAS Number | 405-50-5 | N/A (Generated in situ) |
| Molecular Weight | 154.14 g/mol | 176.12 g/mol (Anhydrous basis) |
| pKa | 4.25 | N/A (Fully Ionized) |
| Aqueous Solubility | < 2 mg/mL (Sparingly soluble) | > 100 mg/mL (Freely soluble) |
| Hygroscopicity | Low | High (Requires KF moisture validation) |
| Optimal HPLC Diluent | Acetonitrile / Methanol | 100% Milli-Q Water |
Experimental Protocols (Self-Validating Systems)
To meet [3] principles, the preparation of a salt-based standard must be tightly controlled to prevent excess counter-ion contamination.
Protocol A: Equimolar Synthesis and Isolation of 4-FPAA-Na
Objective: Achieve exactly 1:1 stoichiometry without excess alkalinity.
-
Dispersion: Accurately weigh 1.541 g (10.0 mmol) of high-purity 4-FPAA free acid (>99.9% HPLC grade) and suspend it in 20.0 mL of Milli-Q water. The mixture will be a cloudy, heterogeneous suspension.
-
Titration Setup: Insert a calibrated pH probe into the suspension. Ensure continuous, vigorous magnetic stirring.
-
Neutralization (The Causality Step): Slowly titrate the suspension using 1.0 M NaOH (Trace Metal Grade).
-
Field Insight: Trace metal grade NaOH is mandatory. Standard reagent-grade NaOH contains trace iron and potassium that can cause baseline noise in sensitive detectors (like MS or CAD) during downstream validation.
-
-
Endpoint Validation: Stop the titration exactly when the pH reaches 7.5 to 8.0 .
-
Mechanistic Causality: According to the Henderson-Hasselbalch equation, at pH 7.8, the ratio of ionized salt to free acid is approximately 3500:1, ensuring complete conversion. If the pH is allowed to exceed 8.5, excess NaOH remains in the solution. Upon lyophilization, this excess NaOH will absorb atmospheric
to form sodium carbonate ( ), introducing a severe positive mass bias that will ruin the accuracy of your standard curve.
-
-
Isolation: Once the solution is completely clear and stable at pH 7.8, freeze the solution at -80°C and lyophilize at <0.1 mbar for 48 hours to yield a fine, white crystalline powder.
Protocol B: Quality Control and Hydration Validation
Objective: Establish the exact anhydrous equivalent weight of the synthesized salt.
Sodium salts of carboxylic acids are notoriously hygroscopic. You cannot assume the lyophilized powder is 100% anhydrous.
-
Karl Fischer (KF) Titration: Rapidly transfer ~50 mg of the lyophilized 4-FPAA-Na into a volumetric KF titration vessel. Determine the exact water content percentage (
). -
HPLC-UV Purity Check: Inject a 1.0 mg/mL solution of the salt using the conditions in Table 2 to ensure no thermal or oxidative degradation occurred during lyophilization.
Protocol C: Preparation of the Certified HPLC Standard
Objective: Formulate the working standard using corrected gravimetric data.
-
Gravimetric Correction: Calculate the required mass of the hydrated salt to achieve the desired anhydrous free-acid equivalent concentration using the self-validating formula:
-
Dissolution: Weigh the corrected mass rapidly to avoid further deliquescence. Dissolve quantitatively in 100% Milli-Q water to create the master stock solution.
-
Serial Dilution: Dilute the master stock with the initial HPLC mobile phase to generate the calibration curve points.
Recommended HPLC Analytical Conditions
The following conditions are optimized for the retention and baseline resolution of 4-FPAA and its structural isomers [2].
Table 2: Validated HPLC-UV Conditions for 4-FPAA Analysis
| Parameter | Specification & Rationale |
| Column | Reversed-Phase C18 or Mixed-Mode (e.g., Primesep SB, 4.6 × 250 mm, 5 µm). Mixed-mode columns offer superior retention for polar acidic analytes. |
| Mobile Phase | Acetonitrile / Water (30:70 v/v) |
| Aqueous Buffer | 0.05% - 0.1% Phosphoric Acid ( |
| Flow Rate | 1.0 mL/min (Isocratic) |
| Detection | UV at 210 nm (Optimal for the fluorinated aromatic ring) |
| Injection Volume | 5 - 10 µL |
References
-
Title: 2-(4-Fluorophenyl)acetic acid Compound Summary (CID 9837) Source: National Center for Biotechnology Information (PubChem) URL: [Link]
-
Title: HPLC Separation of 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Source: SIELC Technologies Application Notes URL: [Link]
-
Title: Bioactive Platinum(IV) Complexes Incorporating Halogenated Phenylacetates Source: MDPI International Journal of Molecular Sciences URL: [Link]
Application Note: The Role of Sodium 4-Fluorophenylacetate in Atorvastatin Impurity Synthesis and Profiling
Executive Summary
In the pharmaceutical development of statins, rigorous impurity profiling is mandated by ICH Q3A/Q3B guidelines. Atorvastatin, a top-selling HMG-CoA reductase inhibitor, contains a highly substituted pyrrole core featuring a critical 4-fluorophenyl moiety. During synthesis or forced degradation, specific fluorinated impurities arise, most notably the Atorvastatin Cyclic Fluorophenyl Impurity (Sodium Salt) (CAS 148217-40-7) and various desfluoro analogs[1],[2]. This application note details the use of sodium 4-fluorophenylacetate as a primary synthon for the targeted synthesis of these reference standards, providing mechanistic rationale, step-by-step protocols, and orthogonal chromatographic methods for their resolution.
Mechanistic Rationale: The Synthon Advantage
Why Sodium 4-Fluorophenylacetate?
In standard atorvastatin synthesis, the pyrrole core is constructed via a Paal-Knorr cyclization of a 1,4-diketone with a chiral primary amine. Alternatively, a 1,3-dipolar cycloaddition route can be utilized to assemble the nitrogen-containing heterocycle[3]. In both pathways, the 4-fluorophenyl group must be introduced early in the sequence.
Sodium 4-fluorophenylacetate is explicitly selected over its free acid counterpart (4-fluorophenylacetic acid) for impurity synthesis due to three causal factors:
-
Enhanced Nucleophilicity & Solubility: The sodium salt exhibits superior solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating homogeneous reaction conditions during the initial activation step.
-
Prevention of Decarboxylation: The free acid is prone to premature thermal decarboxylation. The sodium salt stabilizes the carboxylate, allowing for highly controlled, exothermic activation to 4-fluorophenylacetyl chloride.
-
Isotopic & Impurity Labeling: By substituting the fluorinated synthon with desfluoro-phenylacetate, researchers can intentionally synthesize desfluoro-atorvastatin reference standards, which are critical for validating the fluorophilic retention mechanisms of analytical columns[4],[5].
Pathway to the Cyclic Fluorophenyl Impurity
The Atorvastatin Cyclic Fluorophenyl Impurity is a polar, ionic degradation product characterized by the intramolecular cyclization of the heptanoic acid side chain into the oxireno-pyrrolo-oxazine system[1],[6]. This occurs under prolonged acid/base catalysis or forced thermal degradation. By synthesizing the core from sodium 4-fluorophenylacetate, we can subject the resulting API to targeted Lewis acid catalysis to generate this specific cyclic impurity in high yield.
Fig 1. Synthetic workflow from sodium 4-fluorophenylacetate to atorvastatin cyclic impurity.
Experimental Methodologies
Protocol 1: Activation of Sodium 4-Fluorophenylacetate
Objective: Generate the highly reactive 4-fluorophenylacetyl chloride intermediate.
-
Preparation: Suspend 10.0 g (56.8 mmol) of sodium 4-fluorophenylacetate in 100 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Catalysis: Add 0.5 mL of anhydrous N,N-dimethylformamide (DMF) to act as a Vilsmeier-Haack catalyst.
-
Activation: Cool the suspension to 0 °C. Dropwise, add 5.8 mL (68.1 mmol) of oxalyl chloride over 30 minutes to control the evolution of CO and CO₂ gases.
-
Completion: Allow the reaction to warm to room temperature and stir for 2 hours. The suspension will clarify as the sodium salt is consumed.
-
Isolation: Concentrate the mixture in vacuo to remove excess oxalyl chloride and DCM, yielding 4-fluorophenylacetyl chloride as a pale yellow oil, ready for immediate cross-coupling to form the 1,4-diketone[3].
Protocol 2: Synthesis of Atorvastatin Cyclic Fluorophenyl Impurity (Sodium Salt)
Objective: Induce intramolecular cyclization of the atorvastatin core to generate the reference standard.
-
Reaction Setup: Dissolve 5.0 g of synthesized Atorvastatin API in 50 mL of anhydrous toluene.
-
Catalysis: Add 0.1 equivalents of p-Toluenesulfonic acid (pTSA) as a Lewis acid catalyst.
-
Cyclization: Heat the mixture to reflux (110 °C) using a Dean-Stark apparatus to continuously remove water, driving the intramolecular cyclization of the hydroxyl group on the heptanoic side chain into the pyrrole/fluorophenyl interface[1].
-
Monitoring: Monitor via LC-MS until the parent mass (m/z 559) shifts to the diagnostic cyclic mass (m/z 590.6 for the free acid)[2].
-
Salt Formation: Cool to room temperature and quench with 1.0 equivalent of methanolic NaOH.
-
Purification: Precipitate the sodium salt using cold diethyl ether, filter, and purify via preparative HPLC to yield the Atorvastatin Cyclic Fluorophenyl Impurity (Sodium Salt)[1],[6].
Analytical Profiling & Chromatographic Resolution
Separating fluorine-containing pharmaceuticals from their closely related desfluoro or cyclic impurities is notoriously challenging due to minimal differences in physical properties. Standard C18 columns often fail to provide baseline resolution.
To overcome this, Pentafluorophenyl (PFP) stationary phases are employed. PFP columns operate via a fluorophilic retention mechanism, providing orthogonal selectivity based on dipole-dipole, pi-pi, and charge-transfer interactions with the fluorinated aromatic rings[4],[5].
Fig 2. Chromatographic resolution mechanism on a Pentafluorophenyl (PFP) stationary phase.
Protocol 3: UHPLC-UV Separation Method
-
Column: Hypersil Gold PFP (2.1 x 50 mm, 1.9 µm).
-
Mobile Phase A: 2 mM Ammonium formate in H₂O (pH 3.5)[5].
-
Mobile Phase B: Acetonitrile.
-
Gradient: Linear gradient from 5% B to 95% B over 5.5 minutes.
-
Flow Rate: 0.6 mL/min.
-
Detection: UV at 254 nm and MS (ESI+).
Quantitative Data Summaries
Table 1: Synthetic Yields and Optimization Parameters for Impurity Generation
| Synthesis Step | Precursor | Catalyst / Reagent | Temp (°C) | Time (h) | Yield (%) | Purity (LC-MS) |
| Activation | Sodium 4-fluorophenylacetate | Oxalyl Chloride / DMF | 0 to 25 | 2.0 | 94% | >98% |
| Diketone Formation | 4-Fluorophenylacetyl Chloride | Triethylamine | 25 | 4.0 | 82% | 95% |
| Cyclization | Atorvastatin API | pTSA (Toluene) | 110 | 4.0 | 68% | 92% |
| Salt Conversion | Cyclic Fluorophenyl (Free Acid) | Methanolic NaOH | 0 | 1.0 | 99% | >99% |
Table 2: Chromatographic Resolution Data (PFP Column)
| Compound | Molecular Weight (Da) | Retention Time (min) | Relative Retention Time (RRT) | Resolution (Rs) |
| Desfluoro-Atorvastatin | 540.6 | 3.15 | 0.88 | - |
| Atorvastatin API | 558.6 | 3.58 | 1.00 | 2.8 |
| Cyclic Fluorophenyl Impurity | 590.6 | 4.42 | 1.23 | 4.1 |
References
Sources
- 1. veeprho.com [veeprho.com]
- 2. Atorvastatin Cyclic (Fluorophenyl) Impurity | C33H35FN2O7 | CID 58965132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. daneshyari.com [daneshyari.com]
- 6. CAS 873950-18-6: Atorvastatin Cyclic (Fluorophenyl) Impuri… [cymitquimica.com]
Troubleshooting & Optimization
How to remove excess sodium 4-fluorophenylacetate from reaction mixture
The following guide is structured as a technical support escalation for the removal of sodium 4-fluorophenylacetate from reaction mixtures. It is designed for researchers requiring immediate, high-fidelity troubleshooting.
Ticket: Removal of Excess Sodium 4-Fluorophenylacetate Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Sodium 4-fluorophenylacetate (Na-FPAA) is the salt form of 4-fluorophenylacetic acid (FPAA). While the salt is inherently water-soluble, the lipophilic nature of the fluorinated aromatic ring can cause it to "drag" into organic layers during extraction, particularly in polar organic solvents (e.g., EtOAc, THF).
The Core Principle: To remove this impurity, you must exploit its pKa (~4.1–4.2) . You must ensure the molecule remains in its ionized (carboxylate) state, forcing it into the aqueous phase.
CRITICAL WARNING: Do NOT acidify your reaction mixture during the initial workup. Lowering the pH below 6.0 converts the salt into the free acid (4-fluorophenylacetic acid), which is highly soluble in organic solvents and will co-extract with your product.
Phase 1: Diagnostic & Decision Matrix
Identify your specific scenario to select the correct protocol.
Figure 1: Decision matrix for selecting the appropriate purification protocol based on solvent and product properties.
Phase 2: Troubleshooting Protocols
Protocol A: The Solvent Swap (For DMF/DMSO/Alcohol Reactions)
Issue: If your reaction was performed in a water-miscible solvent (DMF, DMSO, MeOH, THF), adding water directly may create a single phase or an emulsion, preventing the salt from partitioning out.
-
Evaporation: If the solvent is volatile (MeOH, THF), remove it via rotary evaporation to dryness.
-
Redissolution: Dissolve the crude residue in a non-polar, water-immiscible solvent.
-
Recommended:Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
-
Note: DCM is often better for solubilizing polar organic products while rejecting sodium salts.
-
-
Proceed to Protocol B.
Protocol B: The "Basic Lock" Wash (Standard Procedure)
Target: Neutral or Basic Products. Mechanism: Maintains Na-FPAA in its anionic, water-soluble form (R-COO⁻ Na⁺).
Step-by-Step:
-
Preparation: Ensure your product is dissolved in an organic solvent (DCM or EtOAc).
-
The Wash: Wash the organic layer 2–3 times with Saturated Aqueous Sodium Bicarbonate (NaHCO₃) or 1M NaOH .
-
Why? The pKa of 4-fluorophenylacetic acid is approx. 4.2 [1]. Using a base ensures the pH is > 8, keeping the equilibrium shifted >99% toward the water-soluble carboxylate salt.
-
-
The Brine Polish: Perform a final wash with saturated brine to break any micro-emulsions.
-
Drying: Dry organic layer over Na₂SO₄, filter, and concentrate.
Validation:
-
TLC Check: Spot the organic layer against a standard of 4-fluorophenylacetic acid. The acid standard should be visible (UV active); your organic layer should be free of this spot.
Protocol C: The "Acidic Product" Dilemma
Target: Products containing carboxylic acids, phenols, or tetrazoles (pKa < 6). Issue: A basic wash will extract both the impurity and your product into the water.
Strategy 1: Reverse Phase Chromatography (C18)
-
System: Water/Acetonitrile with 0.1% Formic Acid.
-
Mechanism: Separation based on hydrophobicity. The fluorinated phenyl group adds lipophilicity, but the small size of FPAA usually causes it to elute earlier than larger drug-like molecules.
Strategy 2: Controlled Precipitation
-
Solvent: Toluene or Hexanes/Et₂O.
-
Method: If your product is soluble in non-polar solvents (like Toluene) but Na-FPAA is not:
-
Dissolve crude mixture in minimal Toluene.
-
Na-FPAA should remain as a solid (or oil out).
-
Filter through a celite pad.
-
Phase 3: Data & Chemical Properties[1][2]
Solubility Profile & pKa Data
Understanding the physicochemical properties is key to predicting separation behavior.
| Parameter | Sodium 4-fluorophenylacetate | 4-Fluorophenylacetic Acid (Free Acid) |
| State | Ionic Solid (Salt) | Crystalline Solid |
| Water Solubility | High (Miscible) | Low / Insoluble |
| Organic Solubility | Very Low (DCM, Et2O) | High (DCM, EtOAc, MeOH) |
| pKa | N/A (Salt) | 4.10 – 4.25 [1, 2] |
| Extraction Phase | Aqueous (pH > 6) | Organic (pH < 4) |
Common Pitfalls (FAQ)
Q: I acidified the mixture to pH 1 to remove amine byproducts, now the FPAA is stuck in my product. A: At pH 1, you protonated the carboxylate, converting it to the free acid (FPAA). It is now organic-soluble.
-
Fix: You must reverse the pH swing. Extract your organic layer with 1M NaOH. The FPAA will turn back into the salt and go into the water. Your neutral product stays in the organic. (Note: If your product is an amine, it might also be in the organic layer at high pH, requiring chromatography).
Q: I see a "ghost" spot on TLC that trails. A: This is characteristic of carboxylic acids on silica gel. The free acid interacts strongly with the silica.
-
Fix: Add 1% Acetic Acid to your TLC eluent to sharpen the spot for identification. To remove it from the bulk, use Protocol B .
Q: Can I use a scavenger resin? A: Yes. An Anion Exchange Resin (e.g., Amberlyst A-26 or Dowex 1X8) in the hydroxide or bicarbonate form will bind the 4-fluorophenylacetate anion effectively from organic solutions [3].
References
-
PubChem. (n.d.). 2-(4-Fluorophenyl)acetic acid (CID 9837) - Chemical and Physical Properties. National Library of Medicine. Retrieved March 5, 2026, from [Link]
-
LookChem. (n.d.). 3-Fluorophenylacetic acid CAS 331-25-9.[1] (Data inferred for 4-fluoro isomer). Retrieved March 5, 2026, from [Link]
-
Organic Syntheses. (2007). Removal of Byproducts using Ion Exchange Resins. Org. Synth. 2007, 84, 238-247. Retrieved March 5, 2026, from [Link]
Sources
Technical Support Center: Sodium 4-Fluorophenylacetate Synthesis
Introduction
Sodium 4-fluorophenylacetate (Na-4-FPA) is a critical intermediate in the synthesis of pleiotropic agents and non-steroidal anti-inflammatory drugs (NSAIDs). While the chemistry appears deceptively simple, achieving high yields (>90%) with pharmaceutical-grade purity is often hindered by three specific bottlenecks: incomplete hydrolysis of the nitrile precursor, hygroscopicity of the final salt, and crystallization losses due to high aqueous solubility.
This guide moves beyond standard textbook descriptions to address the operational nuances that determine batch success.
Module 1: Synthetic Route Selection & Logic
To maximize yield, one must first validate the precursor quality.[1] The synthesis generally follows the Cyanation-Hydrolysis-Neutralization pathway.
Comparative Route Analysis
| Route | Key Reagents | Yield Potential | Primary Challenge |
| A. Nitrile Hydrolysis (Standard) | 4-Fluorobenzyl chloride | High (85-95%) | Controlling the hydrolysis endpoint; isolating the free acid before salting. |
| B. Willgerodt-Kindler | 4-Fluoroacetophenone | Medium (60-75%) | "Messy" reaction; sulfur removal is difficult; lower atom economy. |
| C. Direct Neutralization | 4-Fluorophenylacetic acid (Pure) + NaOH | Very High (>98%) | Critical Step: Stoichiometric control to prevent hygroscopic paste formation. |
Recommendation: Use Route A for primary synthesis, but focus optimization efforts on the Neutralization (Route C) phase, as this is where "salt" yield is defined.
Module 2: Troubleshooting Guide (Q&A Format)
This section addresses specific failure modes reported by process chemists.
Category 1: Physical State & Isolation Issues
Q1: My final product is a sticky, hygroscopic paste instead of a free-flowing powder. How do I fix this?
-
Diagnosis: This is the most common issue with sodium phenylacetates. It is caused by excess Sodium Hydroxide (NaOH) or residual water entrapment. Sodium 4-fluorophenylacetate is deliquescent; even a 1% excess of NaOH acts as a hygroscopic seed.
-
Corrective Action:
-
Stoichiometry Check: Ensure your NaOH addition is exactly 1.00 equivalents relative to the acid. Use titration to determine the exact purity of your starting 4-fluorophenylacetic acid.
-
Solvent Switch: Do not evaporate water to dryness. Instead, perform the neutralization in a solvent where the salt is insoluble (e.g., Isopropanol or Acetone) or use an azeotropic drying method (Toluene/Ethanol) to remove water before filtration.
-
Rescue: Redissolve the paste in minimum hot ethanol, add a trace of the free acid (to neutralize excess base), and induce crystallization with diethyl ether or cold ethyl acetate.
-
Q2: I am experiencing massive yield loss (30-40%) during the crystallization step.
-
Diagnosis: You are likely washing your filter cake with water.
-
Mechanism: Sodium 4-fluorophenylacetate has extremely high aqueous solubility (approx. >500 g/L). Washing the crystals with even a small amount of water will redissolve a significant portion of your yield.
-
Corrective Action:
-
Wash Solvent: Wash only with ice-cold anhydrous ethanol or isopropanol.
-
Mother Liquor: Recycle the mother liquor. Concentrate it to 20% volume and harvest a second crop (Crop 2), though purity must be verified.
-
Category 2: Chemical Purity & Reaction Control[1][2]
Q3: The product has a persistent yellow/brown color.
-
Diagnosis: Presence of oxidized polymeric impurities or traces of polymerized 4-fluorobenzyl alcohol from the upstream step.
-
Corrective Action:
-
Activated Carbon: Treat the aqueous solution of the salt with activated carbon (0.5% w/w) at 50°C for 30 minutes before the final crystallization. Filter through Celite.
-
Note: Do not add carbon to the alcoholic solution if possible, as carbon is less efficient at removing these specific polar colorants in organic media.
-
Q4: LC-MS shows a peak corresponding to the amide intermediate.
-
Diagnosis: Incomplete hydrolysis of the nitrile (if synthesizing from 4-fluorobenzyl cyanide).
-
Corrective Action:
-
Process Change: Acid hydrolysis (H₂SO₄) often stops at the amide if the temperature is too low. Switch to Alkaline Hydrolysis (NaOH/H₂O, reflux) which drives the reaction to completion more reliably. Ensure the intermediate amide is fully consumed before acidification.
-
Module 3: "Gold Standard" Protocol (Salt Formation)
This protocol assumes you are starting with 4-fluorophenylacetic acid (4-FPA) and converting it to the sodium salt.
Reagents:
-
4-Fluorophenylacetic acid (1.0 eq)[2]
-
Sodium Hydroxide (1.0 eq, 1N solution) or Sodium Ethoxide (1.0 eq)
-
Solvents: Ethanol (Absolute), Isopropanol (IPA).
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-FPA (e.g., 10g) in Absolute Ethanol (50 mL). Ensure complete dissolution.
-
Neutralization (The Critical Step):
-
Option A (Aqueous NaOH): Add 1.0 equivalent of NaOH (aq) dropwise while stirring. Monitor pH. Stop exactly at pH 7.5–8.0 . Do not exceed pH 8.5.
-
Option B (Sodium Ethoxide - Preferred for Yield): Add 1.0 equivalent of Sodium Ethoxide in ethanol. This eliminates water introduction.
-
-
Crystallization:
-
Evaporate the solvent under reduced pressure (Rotavap) at 40°C until a thick slurry forms.
-
Do not evaporate to a hard dry crust (this traps impurities).
-
Add Isopropanol (IPA) (30 mL) and heat to reflux to homogenize, then cool slowly to 0°C.
-
-
Isolation:
-
Filter the white crystalline solid under nitrogen atmosphere (to prevent moisture absorption).
-
Wash: Wash with 2x 10mL cold Isopropanol.
-
-
Drying: Dry in a vacuum oven at 60°C for 6 hours over P₂O₅ or silica gel desiccant.
Module 4: Visualization & Logic
Figure 1: Synthesis Workflow & Critical Control Points
Caption: Workflow highlighting the two critical control points: Hydrolysis completion and Stoichiometric Neutralization.
Figure 2: Troubleshooting Logic Tree
Caption: Decision tree for diagnosing yield and quality failures in Na-4-FPA synthesis.
Module 5: FAQ
Q: Can I use Potassium Hydroxide (KOH) instead? A: Yes, but Potassium salts are generally more soluble and more hygroscopic than Sodium salts. Unless the specific biological application requires Potassium, stick to Sodium for better isolation characteristics.
Q: What is the maximum stable temperature for drying? A: The salt is stable up to relatively high temperatures, but to avoid surface oxidation or "browning," do not exceed 80°C . Vacuum drying is mandatory to remove bound water.
Q: Why is pH control so critical? A: At pH < 7.0, you have free acid contamination (lowers solubility). At pH > 8.5, you have excess NaOH (hygroscopic, alters biological assays). The target window is tight: pH 7.5–8.0 .
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard procedures for nitrile hydrolysis and phenylacetic acid synthesis).
-
Beilstein Institut. Handbuch der Organischen Chemie. (Reference for physical properties of sodium phenylacetate salts: Beilstein 9 IV 1614).[3][4]
- Wen, J. et al. "Optimization of the Synthesis of 4-Fluorophenylacetic Acid." Journal of Chemical Research, 2012.
-
Anderson, N. G. Practical Process Research & Development. Academic Press, 2012. (Source for crystallization and salt formation best practices in pharma).
-
PubChem. "Sodium 4-fluorophenylacetate Compound Summary." National Center for Biotechnology Information. [Link]
Sources
Technical Support Center: Handling Hygroscopic Sodium 4-Fluorophenylacetate
Welcome to the Technical Support Center for handling sodium 4-fluorophenylacetate. This guide is designed for researchers and drug development professionals who require high-precision stoichiometric control in organic synthesis and analytical preparations.
Because sodium 4-fluorophenylacetate is highly hygroscopic, standard benchtop weighing techniques often lead to moisture ingress. This guide provides field-proven, self-validating protocols to ensure scientific integrity and experimental reproducibility.
Physicochemical & Safety Profile
Before handling the reagent, it is critical to understand its quantitative properties and hazard profile.
| Property | Value | Impact on Laboratory Handling |
| Chemical Name | Sodium 4-fluorophenylacetate | Active nucleophile/salt in cross-coupling and substitution reactions. |
| CAS Number | 178666-56-3[1] | Unique identifier for safety and procurement tracking. |
| Chemical Formula | C8H6FNaO2[1] | Baseline for anhydrous molar mass calculations. |
| Hazard Classification | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[1] | Mandates the use of chemical goggles, protective gloves, and well-ventilated handling[1]. |
| Key Vulnerability | Highly Hygroscopic | Rapidly absorbs atmospheric moisture, altering the effective molar mass of the bulk powder. |
Troubleshooting & FAQs
Q: My cross-coupling reactions using sodium 4-fluorophenylacetate are showing inconsistent yields batch-to-batch. What is the mechanistic cause? A: The most common cause is the unquantified hydration of the salt. Because sodium 4-fluorophenylacetate is highly hygroscopic, exposure to ambient humidity—which typically hovers around 40–50% even in air-conditioned laboratories[2]—causes rapid moisture absorption. Causality: When the salt absorbs water, its effective molar mass increases. Weighing 100 mg of a partially hydrated salt means you are introducing fewer moles of the active phenylacetate anion than calculated, leading to stoichiometric imbalances. Furthermore, if your protocol requires anhydrous conditions, the introduced water can prematurely quench sensitive organometallic catalysts or organolithium reagents[3].
Q: The salt has formed hard clumps in the reagent bottle. Is it ruined, and how can I recover it? A: Clumping is a macroscopic indicator of deliquescence or severe moisture ingress. The reagent is not necessarily ruined but must be thoroughly dried before use. Causality & Action: You can recover it by breaking the clumps in a dry environment and drying the material in a vacuum oven below its decomposition temperature. To verify the absolute water content and ensure the salt is completely anhydrous, thermogravimetric analysis (TGA) should be employed to measure the dry weight and estimate the residual solvent/water content[2].
Q: I don't have an inert atmosphere glovebox. How can I accurately weigh this hygroscopic salt without it absorbing water during the transfer? A: You must use the "weighing by difference" method combined with inert gas purging. Pre-weigh a sealable container (such as a screw-cap vial) that has been purged with Argon or Nitrogen. Quickly add the hydroscopic substance, re-purge the headspace, seal, and reweigh[2]. This prevents continuous hydration on the balance pan.
Standard Operating Procedures (SOPs)
Protocol A: Glovebox-Free Moisture-Exclusion Weighing
Self-Validating Principle: This protocol validates itself through mass stabilization. If the mass readout on the analytical balance drifts upward continuously over 60 seconds, the vial's seal is compromised, and moisture is actively being absorbed from the environment.
-
Balance Preparation: Ensure the analytical balance is installed on a solid, vibration-free surface and precisely leveled using the built-in spirit level[4]. Switch the balance on at least 30 minutes before use to allow internal electronic components to warm up and stabilize[5].
-
Vial Preparation: Take a clean, oven-dried screw-cap vial equipped with a PTFE-lined septum. Purge the vial with a gentle stream of dry Nitrogen or Argon to displace ambient air[6].
-
Initial Tare (M1): Place the sealed, purged vial on the center of the balance pan. Close the draft shield doors. Wait for the stabilization indicator to appear on the display, then record the exact mass or press the 'Tare' (T) button[7],[8].
-
Rapid Transfer: Open the vial and quickly transfer the estimated required mass of sodium 4-fluorophenylacetate using a clean, dry spatula.
-
Re-Purge and Seal: Immediately flush the headspace of the vial with inert gas to displace any moisture-laden air that entered during the brief transfer window[6]. Seal the cap tightly.
-
Final Weighing (M2): Place the sealed vial back on the balance. Record the new mass. The exact mass of the dispensed anhydrous salt is calculated by difference (
). -
Solvent Addition: To maintain the anhydrous environment, do not open the vial again. Instead, inject your anhydrous reaction solvent directly through the septum using a dry syringe and needle that has been flushed with nitrogen[3],[9].
Protocol B: Desiccation and Storage
-
Drying: If the reagent is suspected of being hydrated, place it in a vacuum oven overnight.
-
Storage: Transfer the dried salt to a tightly capped amber jar or a Sure/Seal™ bottle.
-
Atmosphere: Always flush the headspace with a nitrogen stream before sealing the bottle to ensure it is stored under inert gas[6].
-
Secondary Containment: When the balance and reagents are not in use, store the primary container inside a desiccator cabinet containing active (blue) silica gel. When the silica desiccant turns pink or red, it has absorbed maximum humidity and must be regenerated by heating[4].
Visual Workflows
The following decision tree dictates the logical progression for handling and weighing hygroscopic salts based on equipment availability and reagent condition.
Workflow for handling and weighing hygroscopic sodium 4-fluorophenylacetate.
References
-
STANDARD OPERATING PROCEDURE: Weighing Balances Source: who.int URL:[Link]
-
Standard Operating Procedure SOP018: Use and Maintenance of Analytical Weighing Balances Source: lboro.ac.uk URL:[Link]
-
Standard Operating Procedure - Operation of Analytical Balances Source: utoronto.ca URL:[Link]
-
How to weigh a hygroscopic substance - Chromatography Forum Source: chromforum.org URL:[Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group Source: pitt.edu URL:[Link]
-
Good Laboratory Practice: Sample and Reagent Storage and Stability Source: scioninstruments.com URL:[Link]
-
Handling air-sensitive reagents AL-134 Source: mit.edu URL:[Link]
-
SOP Handout 1: SOP for Weighing a Sample Source: eqpoint.info URL:[Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. extranet.who.int [extranet.who.int]
- 5. learn.lboro.ac.uk [learn.lboro.ac.uk]
- 6. Sample and Reagent Storage and Stability [scioninstruments.com]
- 7. utsc.utoronto.ca [utsc.utoronto.ca]
- 8. eqpoint.info [eqpoint.info]
- 9. web.mit.edu [web.mit.edu]
Technical Support Center: Troubleshooting Sodium 4-Fluorophenylacetate Clumping
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most pervasive challenges in handling hygroscopic organic salts: powder caking and clumping.
Sodium 4-fluorophenylacetate (CAS: 178666-56-3) 1 is a highly valuable intermediate in pharmaceutical synthesis. However, its sodium salt formulation makes it inherently susceptible to environmental degradation if not managed with rigorous physical chemistry principles. This guide synthesizes field-proven methodologies, thermodynamic causality, and self-validating protocols to ensure the integrity of your chemical inventory.
The Causality of Caking: Why Does It Happen?
To solve clumping, we must first understand the thermodynamic drivers behind it. Sodium salts of phenylacetic acid derivatives possess a strong affinity for atmospheric water due to intense ion-dipole interactions between the sodium cation and ambient water molecules 2.
When exposed to ambient humidity, the powder undergoes moisture adsorption . As the localized moisture content increases, capillary condensation occurs within the interstitial spaces between the fine powder particles, leading to the formation of liquid bridges 3.
Temperature fluctuations exacerbate this phenomenon. Thermal cycling drives moisture migration, creating localized "wet spots" in the powder bed. Under the consolidating pressure of the powder's own weight, these liquid bridges solidify, resulting in a hard, irreversibly caked mass 4.
Workflow & Intervention Visualization
Mechanism of moisture-induced caking in hygroscopic salts and intervention pathways.
Troubleshooting Guide: Recovering Clumped Material
Q: My Sodium 4-fluorophenylacetate has formed hard lumps in the vial. Is the chemical degraded, and can I still use it?
A: Caking is primarily a physical agglomeration rather than chemical degradation, provided the material has not reached the deliquescence (liquefaction) stage 5. If the powder is a solid block but remains dry to the touch, it can be salvaged using the following recovery protocol.
Experimental Protocol: Mechanical Recovery & Desiccation
Caution: Grinding introduces mechanical energy which can locally heat the powder. This must be done in a moisture-free environment to prevent the freshly exposed surface area from rapidly scavenging atmospheric water.
-
Environmental Control: Transfer the caked vial into a glove box purged with dry Nitrogen (RH < 5%).
-
Mechanical Milling: Using an agate mortar and pestle, gently break apart the lumps. Do not use high-shear mechanical grinders, as the localized heat can induce thermal degradation.
-
Vacuum Desiccation: Transfer the milled, free-flowing powder into a wide glass petri dish to maximize surface area. Place the dish in a vacuum desiccator containing fresh indicating silica gel or phosphorus pentoxide (
). -
Moisture Extraction: Apply a vacuum (≤ 10 mbar) for 24 to 48 hours at room temperature.
-
Validation: Weigh the powder bed before and after desiccation. Weight stabilization confirms the successful extraction of interstitial moisture.
Self-Validating Storage Protocol (SOP)
Q: How do I prevent clumping from happening in the future?
A: To guarantee chemical stability, you must implement a self-validating storage system. This means the protocol includes built-in visual indicators that alert you to environmental breaches before the chemical is compromised 6.
Step-by-Step Storage Methodology
-
Primary Containment: Store the powder exclusively in an amber glass vial with a PTFE-lined screw cap. Glass provides an absolute moisture barrier, whereas plastics allow moisture vapor transmission over time.
-
Inert Gas Backfilling: Before sealing, gently purge the headspace of the vial with dry Argon gas.
-
Causality: Argon is heavier than air. It effectively blankets the powder and displaces moisture-laden ambient air and oxygen from the headspace, preventing capillary condensation 6.
-
-
Secondary Containment (The Validation Step): Place the sealed vial inside a secondary container (e.g., a vacuum-sealed foil pouch or a desiccator cabinet). Include a sachet of indicating silica gel (which transitions from blue to pink upon moisture saturation).
-
Validation: If the gel remains blue, your micro-environment is secure. If it turns pink, the moisture barrier has failed, alerting you to replace the desiccant before the powder cakes.
-
-
Thermal Stabilization: Store the secondary container at 2-8°C to minimize thermal degradation 7.
-
Equilibration (Critical): Before opening the vial for future use, you must allow it to equilibrate to room temperature for at least 30-60 minutes. Opening a cold vial causes immediate condensation of ambient moisture onto the powder, instantly initiating the caking process 5.
Quantitative Impact of Storage Conditions
The following table summarizes the causal relationship between storage environments and the physical state of hygroscopic powders over a standard 6-month inventory cycle.
| Storage Configuration | Headspace Atmosphere | Storage Temp | Ambient RH Exposure | 6-Month Powder State | Mechanism of Action |
| Open Benchtop | Ambient Air | 20-25°C | >40% | Severe Caking / Deliquescence | Unrestricted moisture adsorption and capillary condensation. |
| Sealed Plastic Tube | Ambient Air | 2-8°C | Variable | Mild to Moderate Clumping | Moisture vapor transmission through plastic; thermal cycling drives condensation. |
| Sealed Glass Vial + Desiccator | Ambient Air | 20-25°C | <10% | Free-Flowing | Glass provides absolute moisture barrier; desiccator maintains low RH micro-environment. |
| Glass Vial + Argon + Desiccator | Argon Gas | 2-8°C | <5% | Free-Flowing (Optimal) | Argon displaces moisture/oxygen; low temp reduces kinetic energy for degradation. |
Frequently Asked Questions (FAQs)
Q: Why can't I just store the powder on the benchtop if the lid is screwed on tightly? A: Standard screw caps are not perfectly hermetic. Ambient temperature fluctuations cause the air inside the vial to expand and contract. This creates a "breathing" effect that slowly pulls in microscopic amounts of humid room air, inevitably leading to capillary condensation and liquid bridge formation 3.
Q: Does the particle size of the Sodium 4-fluorophenylacetate affect how fast it clumps? A: Yes. Finer powders have an exponentially larger surface area-to-volume ratio. This increases the total surface area available for moisture adsorption and van der Waals interactions, significantly accelerating the caking process compared to granular forms 3.
Q: Can I use Nitrogen instead of Argon for backfilling? A: Yes, Nitrogen is an acceptable inert gas. However, Argon is preferred for manual backfilling because its density is higher than that of ambient air. It sinks to the bottom of the vial and actively pushes the lighter, moisture-laden air out of the top, creating a superior protective blanket 6.
References
- Google Patents (CN110540542A).
-
Jenike & Johanson. "What Causes Powder Caking?" [Link]
-
Absortech. "Effective prevention against caking damage" [Link]
-
AquaLab. "The food manufacturer's guide to eradicating caking and clumping" [Link]
-
Richpacking020. "Hygroscopic Problems Of Capsule Filled Powders"[Link]
Sources
- 1. Organometallics | Organometallics & Grignard Reagents Supplier [store.apolloscientific.co.uk]
- 2. CN110540542A - Sodium salt and crystal form of phenylacetic acid compound and preparation method thereof - Google Patents [patents.google.com]
- 3. What Causes Powder Caking? - Jenike & Johanson [jenike.com]
- 4. One moment, please... [absortech.com]
- 5. aqualab.com [aqualab.com]
- 6. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 7. spectrumchemical.com [spectrumchemical.com]
Technical Support Center: Purification of Sodium 4-Fluorophenylacetate
Welcome to the Technical Support Center for the purification of sodium 4-fluorophenylacetate (Na-4-FPA). This guide is engineered for researchers and drug development professionals who require high-purity intermediates for pharmaceutical synthesis. Below, you will find expert troubleshooting insights, causality-driven explanations, and a self-validating recrystallization protocol.
Part 1: Troubleshooting & FAQ Guide
Q1: Why use a water/acetone anti-solvent system instead of standard cooling recrystallization?
A: Sodium 4-fluorophenylacetate is an ionic salt with exceptionally high solubility in water due to strong ion-dipole interactions, making standard cooling crystallization from water inefficient. Acetone is a polar aprotic solvent with a significantly lower dielectric constant (
Q2: How do I eliminate positional isomers (e.g., 2-fluoro or 3-fluorophenylacetic acid) during this process? A: Positional isomers are the most persistent impurities in 4-fluorophenylacetic acid synthesis due to non-selective fluorination or precursor contamination 2. Because their sodium salts have similar solubility profiles, kinetic trapping (co-crystallization) is a major risk. To eliminate them, you must strictly control the cooling rate (0.5 °C/min). Rapid crash-cooling traps these isomers within the crystal lattice, whereas slow, thermodynamically controlled cooling allows the dominant 4-fluoro isomer to selectively build a pure crystal lattice, leaving the 2-fluoro and 3-fluoro impurities in the mother liquor.
Q3: During the anti-solvent addition, my solution separates into two liquid phases ("oiling out") instead of forming crystals. What causes this, and how do I fix it? A: "Oiling out" (liquid-liquid phase separation) occurs when the system's supersaturation is pushed too high at a temperature above the melting point of the solute in that specific solvent mixture. Essentially, the anti-solvent was added too quickly, causing the salt to separate as a solute-rich liquid rather than nucleating as a solid. Fix: Reheat the mixture until it becomes a single homogeneous phase, add 5-10% more water to increase the solubility threshold, and re-attempt the acetone addition at a much slower dropwise rate. Introducing a few seed crystals just before the cloud point will bypass the oiling-out phase boundary by providing immediate solid nucleation sites.
Q4: Is sodium 4-fluorophenylacetate thermally stable during hot filtration and drying? A: Yes. Sodium 4-fluorophenylacetate is highly stable under standard handling conditions and does not decompose at the 60 °C required for hot filtration or the 40 °C used for vacuum drying 3. However, prolonged exposure to temperatures above 100 °C in the presence of strong acids can lead to decarboxylation. Always ensure the pH remains slightly alkaline (7.5–8.5) during heating.
Part 2: Quantitative Data & Solvent Selection
Table 1: Solvent Properties for Recrystallization
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Function in Recrystallization | Solubility of Na-4-FPA |
| Water | 80.1 | 100.0 | Primary Solubilizer | Very High (>500 mg/mL) |
| Acetone | 20.7 | 56.0 | Anti-Solvent (Crystallization Driver) | Very Low (<5 mg/mL) |
| Isopropanol | 18.3 | 82.5 | Alternative Anti-Solvent | Low (~10 mg/mL) |
| Toluene | 2.4 | 110.6 | Impurity Sink (Retains Free Acid) | Insoluble |
Table 2: Critical Process Parameters
| Parameter | Target Value | Critical Limit | Consequence of Deviation |
| Aqueous Dissolution Ratio | 1.5 mL/g | < 1.2 mL/g | Incomplete dissolution; yield loss during hot filtration. |
| pH Control | 7.5 – 8.5 | < 7.0 | Precipitation of free 4-fluorophenylacetic acid. |
| Acetone Anti-Solvent Ratio | 5.0 mL/g | > 7.0 mL/g | Co-precipitation of 2-fluoro/3-fluoro positional isomers. |
| Cooling Rate | 0.5 °C/min | > 1.0 °C/min | Kinetic trapping of impurities; oiling out. |
| Drying Temperature | 40 °C | > 60 °C | Potential thermal degradation or discoloration over time. |
Part 3: Self-Validating Experimental Protocol
This protocol utilizes an anti-solvent crystallization methodology with built-in validation checkpoints to ensure the integrity of your final product.
Phase 1: Dissolution & pH Validation
-
Weigh the crude sodium 4-fluorophenylacetate and transfer it to a jacketed crystallizer.
-
Add deionized water (1.5 mL per gram of crude salt).
-
Heat the suspension to 60 °C under continuous overhead stirring (250 rpm).
-
Validation Check 1 (pH): Measure the pH of the solution. It must read between 7.5 and 8.5. If pH < 7.0, the free 4-fluorophenylacetic acid will begin to precipitate. Correct by adding 0.1 M NaOH dropwise until pH 7.5 is reached.
-
Validation Check 2 (Clarity): The solution must be completely transparent (excluding mechanical impurities). If cloudy, add water in 0.1 mL/g increments until clear.
Phase 2: Clarification 6. Perform a hot filtration of the 60 °C solution through a pre-warmed 0.22 µm PTFE membrane to remove insoluble particulate matter. 7. Transfer the filtrate back to the crystallizer and maintain at 55 °C.
Phase 3: Anti-Solvent Nucleation 8. Begin adding warm acetone (5.0 mL per gram of starting material) dropwise at a rate of 1 mL/min. 9. Validation Check 3 (Cloud Point): Monitor for the "cloud point" (the moment persistent turbidity appears). Once the cloud point is reached, halt the acetone addition for 10 minutes to allow the seed bed to mature. 10. Resume adding the remaining acetone at the same rate.
Phase 4: Thermodynamically Controlled Isolation 11. Initiate a linear cooling ramp from 55 °C to 5 °C at a strict rate of 0.5 °C/min. 12. Hold the suspension at 5 °C for 2 hours to maximize yield. 13. Filter the suspension under vacuum. Wash the filter cake twice with ice-cold acetone (1.0 mL/g per wash) to displace the mother liquor and remove residual positional isomers. 14. Dry the crystals in a vacuum oven at 40 °C (≤ 50 mbar) until a constant weight is achieved. 15. Validation Check 4 (Purity): Perform HPLC analysis. The absence of peaks at the relative retention times for 2-FPAA and 3-FPAA confirms successful purification 2.
Part 4: Workflow Visualization
Workflow and troubleshooting logic for Na-4-FPA anti-solvent recrystallization.
References
- Title: CN109956862A - Sodium phenylacetate crystal form A and its preparation method and application Source: Google Patents URL
- Title: Purification of Partially Resolved Enantiomeric Mixtures with the Guidance of Chromatographic Analysis Source: ResearchGate URL
- Title: Sodium 4-fluorophenylacetate Safety Data Sheet Source: Synquest Labs URL
Sources
Technical Support Center: Troubleshooting & FAQs for Commercial Sodium 4-Fluorophenylacetate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, analytical chemists, and drug development professionals in diagnosing and resolving impurity-related issues in commercial sodium 4-fluorophenylacetate workflows. This compound is a critical building block for fluorinated anesthetics, NSAIDs, and agrochemicals, making its purity paramount to downstream success.
Impurity Generation Pathway
Understanding the origin of impurities is the first step in troubleshooting. The majority of commercial sodium 4-fluorophenylacetate is synthesized via the alkaline or acidic hydrolysis of 4-fluorobenzyl cyanide (4-fluorophenylacetonitrile), followed by neutralization with sodium hydroxide. The diagram below illustrates where specific impurities enter the workflow.
Workflow of sodium 4-fluorophenylacetate synthesis highlighting the origin of common impurities.
Quantitative Impurity Matrix
To facilitate rapid analytical diagnosis, the following table summarizes the quantitative data and standard detection methodologies for the most common impurities found in commercial batches.
| Impurity | Causality / Origin | Molecular Weight | Detection Method | Typical Limit |
| 4-Fluorophenylacetonitrile | Unreacted starting material | 135.14 g/mol | GC-MS / HPLC-UV | < 0.1% |
| 4-Fluorophenylacetamide | Incomplete hydrolysis | 153.15 g/mol | LC-MS / HPLC-UV | < 0.5% |
| 2-Fluorophenylacetic acid | Isomeric carryover | 154.14 g/mol | HPLC (PFP Column) | < 0.2% |
| 3-Fluorophenylacetic acid | Isomeric carryover | 154.14 g/mol | HPLC (PFP Column) | < 0.2% |
| 4-Fluorobenzoic acid | Oxidative degradation | 140.11 g/mol | HPLC-UV | < 0.1% |
| Sodium Chloride (NaCl) | Neutralization byproduct | 58.44 g/mol | Ion Chromatography | < 1.0% |
FAQ & Troubleshooting Guide
Q1: During HPLC analysis, I observe a broad shoulder or a closely eluting double peak near the main sodium 4-fluorophenylacetate peak. What is causing this?
Causality: This is a classic hallmark of isomeric impurities, specifically 2-fluorophenylacetic acid or 3-fluorophenylacetic acid 1. These isomers originate from impurities in the starting 4-fluorotoluene or 4-fluorobenzyl chloride used upstream. Because the fluorine atom's position only slightly alters the molecule's dipole moment and lipophilicity, standard C18 reverse-phase columns struggle to resolve them from the 4-fluoro isomer.
Solution: Switch your stationary phase. A Perfluorophenyl (PFP) column or a mixed-mode column (e.g., Primesep SB) provides specific dipole-dipole and
Q2: My isolated sodium 4-fluorophenylacetate is highly hygroscopic, and its solutions in organic solvents (like methanol or DMSO) are inexplicably cloudy. How do I fix this? Causality: The cloudiness in organic solvents is almost certainly due to inorganic salt contamination—most commonly sodium chloride (NaCl). If the free 4-fluorophenylacetic acid was precipitated using HCl during the manufacturing process and not washed thoroughly before neutralization with NaOH, NaCl will form 3. Since NaCl is insoluble in most organic solvents, it crashes out, causing turbidity. Solution: Perform a free-acid conversion and recrystallization (see SOP 2 ). By isolating the free acid, you leave the inorganic salts in the aqueous waste.
Q3: LC-MS analysis shows an impurity with a molecular weight of 153.15 g/mol (M+H = 154.15). What is this, and why is it present? Causality: This mass corresponds to 4-fluorophenylacetamide. It is an intermediate formed during the hydrolysis of 4-fluorophenylacetonitrile . The conversion of the nitrile to the amide is relatively fast, but the subsequent hydrolysis of the amide to the carboxylic acid is the rate-limiting step, requiring sustained heating and strong alkaline/acidic conditions. Premature quenching of the reaction leaves residual amide. Solution: The amide can be removed by converting the salt back to the free acid and recrystallizing from toluene, as the amide has significantly different solubility parameters than the free acid.
Standard Operating Procedures (SOPs)
SOP 1: High-Resolution HPLC Profiling of Fluorinated Isomers
-
Validation Checkpoint: This protocol is a self-validating system. System Suitability is confirmed if a spiked sample yields a critical resolution (
) of between 3-fluorophenylacetic acid and 4-fluorophenylacetic acid.
Methodology:
-
Column Selection: Install a Perfluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 3 µm).
-
Causality behind choice: Standard C18 columns separate analytes primarily by hydrophobic interactions, which fail to distinguish positional fluoro-isomers. PFP phases possess highly electronegative fluorine atoms that induce strong dipole-dipole and
interactions, providing the necessary shape-selective retention mechanism to resolve these impurities 1.
-
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic acid in LC-MS grade water.
-
Solvent B: Acetonitrile.
-
Causality behind choice: Formic acid suppresses the ionization of the carboxylate group (pKa ~4.3), ensuring the molecule remains in its neutral, lipophilic state for consistent retention and sharp peak shapes.
-
-
Gradient Elution: Run a linear gradient from 10% B to 60% B over 20 minutes at a flow rate of 1.0 mL/min.
-
Detection: Set the UV detector to 264 nm 2.
-
Sample Prep: Dissolve 10 mg of the sodium salt in 10 mL of Mobile Phase A. Inject 10 µL.
SOP 2: Remediation and Purification via Free-Acid Recrystallization
-
Validation Checkpoint: This protocol is self-validating. In-Process Control (IPC) is confirmed if the isolated free acid exhibits a sharp melting point range of 83–85 °C prior to NaOH neutralization 4, confirming the exclusion of bulk impurities.
Methodology:
-
Acidification: Dissolve 10 g of contaminated sodium 4-fluorophenylacetate in 50 mL of distilled water. Slowly add concentrated HCl dropwise under vigorous stirring until the pH reaches 1.0.
-
Causality behind choice: Sodium 4-fluorophenylacetate is highly soluble in water, making direct recrystallization of the salt inefficient. By acidifying to pH 1.0, we force complete protonation. The resulting free 4-fluorophenylacetic acid is lipophilic and crashes out of the aqueous phase, leaving inorganic salts (NaCl, excess NaOH) dissolved in the supernatant 5.
-
-
Isolation: Filter the precipitate under vacuum and wash the filter cake with 3 x 15 mL of ice-cold water to remove residual HCl.
-
Recrystallization: Dissolve the crude acid in a minimum volume of boiling toluene. Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 1 hour.
-
Causality behind choice: Toluene provides an ideal temperature-dependent solubility gradient for the free acid, while effectively rejecting the more polar amide intermediates which partition differently 3.
-
-
Re-salting: To reform the pure sodium salt, suspend the purified acid in ethanol and add exactly 1.0 equivalent of aqueous NaOH. Stir until fully dissolved, then evaporate the solvent under reduced pressure and lyophilize.
References
- Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs.
- Process for the preparation of fluorophenylacetic acids and derivatives thereof (WO2008078350A2).
- 3-Fluorophenylacetic acid - 331-25-9. Vulcanchem.
- 4-Fluorophenylacetonitrile 99 459-22-3. Sigma-Aldrich.
- A kind of preparation method of fluoro phenylacetic acid (CN106928044A).
- 4-Fluorophenylacetic acid, 99.3%, for synthesis, Certified 30g.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Fluorophenylacetic acid (331-25-9) for sale [vulcanchem.com]
- 3. CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents [patents.google.com]
- 4. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 5. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents [patents.google.com]
Minimizing defluorination side reactions of 4-fluorophenylacetate
This guide functions as a specialized Technical Support Center for researchers working with 4-fluorophenylacetate derivatives. It addresses the specific chemical instability of the C–F bond in this scaffold, which is often deceptively reactive under standard synthetic conditions.
Ticket Type: Chemical Stability & Process Optimization
Subject: Minimizing Defluorination Side Reactions (HDF &
Diagnostic Hub: Identifying the Failure Mode
Before optimizing, you must confirm the mechanism of fluorine loss. The C–F bond in 4-fluorophenylacetate is susceptible to two distinct failure modes depending on your reaction environment.
Interactive Diagnostic Flowchart
Use this logic tree to interpret your LC-MS/NMR data and identify the root cause.
Figure 1: Diagnostic logic for identifying whether fluorine loss is driven by metal insertion (HDF) or nucleophilic attack (
The Chemistry of Failure: Why 4-Fluorophenylacetate Defluorinates
Mechanism A: Base-Mediated (The "Hidden" Activation)
While the acetate side chain (
-
The Trap: In polar aprotic solvents (DMSO, DMF, NMP), the "naked" nucleophilicity of bases (OH⁻, OMe⁻) increases dramatically.
-
The Process: The nucleophile attacks the C-4 position, forming a Meisenheimer Complex . Fluorine is highly electronegative, which stabilizes this anionic intermediate, making F a better leaving group than Cl or Br in this specific context [1].
-
Result: Formation of 4-hydroxyphenylacetate (phenol) or 4-alkoxyphenylacetate (ether).
Mechanism B: Metal-Catalyzed Hydrodefluorination (HDF)
If you are using Palladium (Pd) or Nickel (Ni) for cross-couplings (e.g., Suzuki, Buchwald-Hartwig):
-
The Trap: Low-valent metals (Pd⁰) can undergo Oxidative Addition into the C–F bond. While C–F is strong (approx. 110 kcal/mol), electron-rich ligands can lower the activation energy for this insertion [2].
-
The Process: Pd inserts to form Ar-Pd-F. If a hydride source is present (borohydride, or even an alcohol solvent acting as a hydride donor via
-hydride elimination), the F is swapped for H. -
Result: Formation of phenylacetate (des-fluoro product).
Troubleshooting Guide (FAQs)
Scenario 1: Base-Mediated Reactions (Alkylation/Hydrolysis)
Q: I am alkylating the alpha-carbon using NaH in DMF, but I see significant phenol formation. Why? A: This is a classic Solvent-Base mismatch.
-
Cause: DMF solvates the Na⁺ cation, leaving the Hydride (or resulting enolate/hydroxide impurities) extremely reactive ("naked"). The base attacks the aromatic ring at the C-F position.
-
Solution:
-
Switch Solvent: Move to THF or 2-MeTHF . These solvents coordinate cations less effectively, "taming" the nucleophile.
-
Change Base: Switch to LiHMDS or NaHMDS . The bulky silyl groups sterically hinder attack on the ring, while still being strong enough to deprotonate the alpha-position.
-
Temperature: Perform the deprotonation at -78°C to 0°C .
has a higher activation energy than acid-base deprotonation.
-
Q: I am hydrolyzing the ester with NaOH, but losing the fluorine. A: Hydroxide is a hard nucleophile that attacks C-F at high temperatures.
-
Solution: Use LiOH instead of NaOH/KOH. Lithium coordinates tightly to the fluoride, but in aqueous THF, the reaction is milder. Crucially, limit the temperature to 40°C . If higher temps are needed, use TMSOK (Potassium trimethylsilanolate) in anhydrous conditions to cleave the ester without attacking the ring.
Scenario 2: Metal-Catalyzed Cross-Couplings
Q: During a Suzuki coupling, I see 15% hydrodefluorination (HDF). How do I stop Pd from eating the fluorine? A: You need to differentiate the C-X (Br/Cl) bond from the C-F bond kinetically.
-
Cause: Your catalyst is too active/electron-rich, or you have a hydride source.
-
Solution Matrix:
| Parameter | Recommendation | Why? |
| Ligand | XPhos or RuPhos | Bulky biaryl ligands create steric crowding around the Pd, making it difficult for the short C-F bond to approach the metal center, while allowing C-Br access [3]. |
| Base | Avoid alkoxides (NaOtBu). Alkoxides can undergo | |
| Solvent | Toluene or Dioxane | Avoid alcohols (MeOH, EtOH, iPrOH). Alcohols are primary hydride donors in Pd-catalysis. |
Standardized Stability Protocol
Run this stress test to validate your conditions before committing valuable starting material.
Protocol: The "Fluorine Survival" Screen
Objective: Determine the maximum safe temperature and base concentration for 4-fluorophenylacetate.
-
Preparation: Dissolve 4-fluorophenylacetate (50 mg, 1.0 equiv) in the target solvent (1.0 mL).
-
Internal Standard: Add
-trifluorotoluene (10 µL) as a non-reactive 19F-NMR standard. -
Base Addition: Add the base (1.5 equiv) at 0°C.
-
Sampling:
-
T0: Take an aliquot immediately.
-
T1: Stir at Room Temp for 2 hours.
-
T2: Heat to reaction temperature for 2 hours.
-
-
Analysis: Run 19F-NMR (no workup needed).
-
Signal A: -63 ppm (Trifluorotoluene Standard).
-
Signal B: ~ -115 to -120 ppm (4-fluorophenylacetate).
-
Signal C: -125 to -130 ppm (Inorganic Fluoride - indicates decomposition).
-
-
Calculation:
Pass Criteria: >98% retention of Signal B relative to Standard.
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link
-
ResearchGate. (2025).[1][2] Palladium‐Catalyzed Hydrodefluorination of Fluoroarenes. Link
-
BenchChem. (2025).[3] Preventing dehalogenation during reactions of bromo-fluoroanilines. Link
-
Chemistry LibreTexts. (2022). Nucleophilic Aromatic Substitution. Link
-
Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions?Link
Sources
Troubleshooting low solubility of sodium 4-fluorophenylacetate in organic solvents
Core Diagnostics: The Causality of Insolubility
Q: Why does sodium 4-fluorophenylacetate crash out of moderately polar or non-polar organic solvents like dichloromethane (DCM), ethyl acetate, or toluene? A: The insolubility is fundamentally a thermodynamic issue driven by lattice energy. Sodium 4-fluorophenylacetate is an ionic salt. In the solid state, the strong electrostatic attraction between the hard Na⁺ cation and the 4-fluorophenylacetate anion creates a highly stable crystal lattice. Water easily dissolves this salt because its high dielectric constant (ε ≈ 80) and strong hydrogen-bonding capabilities effectively solvate both ions, lowering the system's overall free energy ([1]). Conversely, organic solvents like DCM (ε ≈ 8.9) or toluene (ε ≈ 2.4) lack the dipole moment and hydrogen-bond donors required to overcome the salt's lattice energy. Consequently, the salt remains as an unreactive, heterogeneous suspension.
Strategic Troubleshooting FAQs
Q: My reaction requires anhydrous, non-polar conditions. How can I force the sodium salt into the organic phase? A: The most effective strategy is the addition of a stoichiometric amount of 15-Crown-5 . Causality: 15-Crown-5 is a macrocyclic polyether with a cavity size (1.7–2.2 Å) that perfectly matches the ionic diameter of the sodium cation (1.96 Å). By encapsulating the Na⁺ ion, the crown ether masks the positive charge behind a lipophilic, organic-compatible shell ([2]). This complexation pulls the entire ion pair into the organic solvent ([3]). Furthermore, because the Na⁺ is sequestered, the 4-fluorophenylacetate anion is left "naked" (free from tight ion-pairing), which exponentially increases its nucleophilicity and reaction rate.
Q: 15-Crown-5 is expensive. Is there a more cost-effective method if my reaction tolerates water? A: Yes. Utilize a liquid-liquid biphasic system with a Phase Transfer Catalyst (PTC) , such as Tetrabutylammonium bromide (TBAB). Causality: In a water/organic biphasic system, the sodium salt dissolves in the aqueous layer, while your electrophile resides in the organic layer. TBAB introduces the bulky, lipophilic tetrabutylammonium cation (TBA⁺). At the phase interface, TBA⁺ undergoes ion exchange with Na⁺ to form[TBA⁺][4-fluorophenylacetate⁻]. This new, highly lipophilic ion pair readily partitions into the organic phase, where the anion reacts with the electrophile. The TBA⁺ cation then returns to the aqueous phase to repeat the catalytic cycle ([4]).
Q: Can I bypass the sodium salt entirely? A: Yes, via Free-Basing (Acidification) . If your subsequent reaction is an esterification or amidation that utilizes coupling reagents (e.g., EDC/HOBt), you can acidify the sodium salt to 4-fluorophenylacetic acid. The protonated carboxylic acid is uncharged and highly soluble in standard organic solvents.
Quantitative Data: Solubilization Strategies
Table 1 summarizes the physical properties of solvent systems and the expected reactivity of the 4-fluorophenylacetate anion under various solubilization strategies.
| Solvent System | Dielectric Constant (ε) | Native Solubility of Na-Salt | Solubilization Strategy | Resulting Anion Reactivity |
| Water | 80.1 | High (>500 mg/mL) | None required | Low (Highly solvated/shielded) |
| Methanol | 32.7 | Moderate | Co-solvent / Heating | Moderate (H-bond dampening) |
| Dichloromethane | 8.9 | Insoluble | 15-Crown-5 (1.05 eq) | Very High ("Naked" anion) |
| Toluene | 2.4 | Insoluble | 15-Crown-5 (1.05 eq) | Very High ("Naked" anion) |
| Water / EtOAc | N/A (Biphasic) | Insoluble in Org. | TBAB (0.05 - 0.10 eq) | High (Phase-transferred) |
Workflow: Strategy Selection Matrix
Decision matrix for solubilizing sodium 4-fluorophenylacetate in organic solvents.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can physically or analytically confirm the success of the solubilization before proceeding with the reaction.
Protocol A: Anhydrous Solubilization via 15-Crown-5 Complexation
Self-Validating Mechanism: The reaction mixture begins as a highly opaque, heterogeneous suspension. Successful encapsulation of the Na⁺ cation is physically validated when the suspension rapidly clears into a completely transparent, homogeneous solution.
Step-by-Step Methodology:
-
Suspension: Add sodium 4-fluorophenylacetate (1.0 eq) to a flame-dried round-bottom flask purged with inert gas (N₂ or Ar). Add anhydrous dichloromethane (DCM) or toluene to achieve a 0.1 M to 0.5 M concentration. Observation: The salt will not dissolve, forming a cloudy suspension.
-
Complexation: While stirring vigorously at room temperature, add 15-Crown-5 (1.05 eq) dropwise via syringe.
-
Equilibration: Stir the mixture for 15–30 minutes.
-
Validation Checkpoint: Visually inspect the flask. The transition from a cloudy suspension to a clear, homogeneous solution confirms that the lattice energy has been overcome and the ion pair is fully solvated. (Note: If slight turbidity persists, warm gently to 40°C for 10 minutes).
-
Reaction: Proceed with the addition of your electrophile. Because the 4-fluorophenylacetate anion is now "naked" and highly nucleophilic, monitor the reaction closely via TLC or HPLC; reaction times are typically reduced by 50-80% compared to standard conditions.
Protocol B: Biphasic Alkylation via Quaternary Ammonium PTC (TBAB)
Self-Validating Mechanism: Because the organic substrate and the organic solvent are completely isolated from the aqueous sodium salt, the appearance of the coupled product exclusively in the organic phase (verified by HPLC/GC) validates the successful phase-transfer of the anion.
Step-by-Step Methodology:
-
Aqueous Phase Preparation: Dissolve sodium 4-fluorophenylacetate (1.0 eq) in a minimum volume of deionized water to achieve a highly concentrated solution (e.g., 2.0 M).
-
Organic Phase Preparation: Dissolve the organic electrophile (1.2 eq) in an immiscible organic solvent (e.g., DCM, EtOAc, or Toluene) to achieve a 0.5 M concentration.
-
Biphasic Assembly: Combine the aqueous and organic phases in the reaction vessel. Note the distinct phase separation.
-
Catalyst Addition: Add Tetrabutylammonium bromide (TBAB) (0.05 to 0.10 eq) to the biphasic mixture.
-
Interfacial Mixing: Stir the reaction vigorously (>800 rpm). High-speed stirring is critical to maximize the interfacial surface area, which is the rate-limiting step for the ion exchange.
-
Validation Checkpoint: After 1-2 hours, halt stirring to allow phase separation. Sample the organic layer and analyze via HPLC or GC-MS. The detection of the product confirms that the [TBA⁺][4-fluorophenylacetate⁻] ion pair successfully migrated across the phase boundary.
References
-
Title: Crossing the Solubility Rubicon: 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents Source: Bioconjugate Chemistry (ACS Publications) URL: [Link]
-
Title: Sodium Phenylacetate Source: PubChem - NIH URL: [Link]
Sources
- 1. Sodium Phenylacetate | C8H7NaO2 | CID 23690424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crossing the Solubility Rubicon: 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Phase-Transfer Catalysts [sigmaaldrich.com]
Technical Support Center: Stability of Sodium 4-Fluorophenylacetate in Aqueous Solutions
Welcome to the Technical Support Center for Sodium 4-fluorophenylacetate (CAS: 178666-56-3). Designed for drug development professionals and analytical chemists, this guide provides authoritative troubleshooting, validated protocols, and mechanistic insights to ensure the physicochemical integrity of this compound in aqueous environments.
Part 1: Frequently Asked Questions (Mechanistic Insights)
Q1: Why did my aqueous solution of sodium 4-fluorophenylacetate suddenly turn cloudy or form a precipitate? A1: This is a classic pH-dependent phase change. The parent acid, 4-fluorophenylacetic acid, has a pKa of 4.25 at 25°C[1]. In unbuffered water, the absorption of atmospheric CO₂ can gradually lower the pH. According to the Henderson-Hasselbalch equation, once the pH drops below 4.25, the highly soluble sodium salt is protonated into the free acid form, which is virtually insoluble in water and immediately crystallizes[1].
Q2: Is the carbon-fluorine (C-F) bond susceptible to spontaneous hydrolysis in water? A2: No. The aromatic C-F bond is exceptionally stable due to its high bond dissociation energy (~112 kcal/mol) and the shielding effect of the aromatic ring's electron cloud. Unlike aliphatic halides, unactivated fluoroarenes do not undergo spontaneous nucleophilic aromatic substitution (SNAr) or hydrolysis in standard aqueous buffers at physiological or neutral pH[2].
Q3: Can microbial contamination degrade the compound during long-term storage? A3: Yes. While chemically stable, the compound is biologically active. Specific bacterial strains, such as Pseudomonas sp., possess enzymatic pathways capable of utilizing 4-fluorophenylacetate as a carbon source. This microbial metabolism cleaves the C-F bond, releasing free fluoride ions (F⁻) into the medium and degrading the parent molecule[3].
Q4: Does light or oxidation affect the stability of the acetate group? A4: Under standard laboratory lighting and ambient air, the compound is highly stable[4]. However, in the presence of strong single-electron oxidants (e.g., Selectfluor) and water, the compound readily undergoes decarboxylative fluorination[5]. Solutions must be kept away from strong oxidizing agents to prevent the loss of the carboxylate moiety[4].
Part 2: Quantitative Data & Physicochemical Properties
The following table summarizes the critical physicochemical parameters dictating the stability and handling of sodium 4-fluorophenylacetate and its conjugate acid.
| Property | Sodium 4-fluorophenylacetate (Salt) | 4-Fluorophenylacetic acid (Free Acid) |
| CAS Number | 178666-56-3 | 405-50-5 |
| pKa (Conjugate Acid) | N/A | 4.25 (at 25°C)[1] |
| Aqueous Solubility | Highly Soluble (>100 mg/mL) | Insoluble[1] |
| Chemical Stability (Water) | Stable (Non-reactive)[2] | Stable (Non-reactive)[4] |
| Optimal pH Range | pH 6.25 – 8.50 | pH < 3.0 (for extraction) |
| Primary Degradation Risks | Microbial defluorination[3], Oxidants[4] | Oxidative decarboxylation[5] |
Part 3: Visualizations of Logical Relationships
pH-Dependent Equilibrium of 4-Fluorophenylacetate in Aqueous Solution.
Primary Degradation Pathways of Sodium 4-Fluorophenylacetate.
Part 4: Experimental Workflows & Troubleshooting Protocols
Protocol A: Preparation of a Sterile, Long-Term Stable Aqueous Stock Solution (0.1 M)
Causality Check: Unbuffered water absorbs CO₂, lowering the pH over time and causing precipitation. This protocol utilizes a mild phosphate buffer to lock the pH at 7.4, ensuring the compound remains >99.9% in its soluble anionic form.
-
Weighing: Accurately weigh 17.61 g of sodium 4-fluorophenylacetate (MW ~176.12 g/mol ) in a clean, dry weigh boat.
-
Dissolution: Transfer the powder to a beaker containing 800 mL of molecular biology grade (endotoxin-free, sterile) water. Stir magnetically until completely dissolved.
-
Buffering & pH Adjustment: Add 10 mM Phosphate Buffer to stabilize the solution. Check the pH using a calibrated pH meter. Adjust to pH 7.2 – 7.4 using 0.1 M NaOH if necessary. (Maintaining pH > 6.25 is critical to prevent free acid formation).
-
Volume Adjustment: Bring the final volume to 1000 mL with molecular biology grade water in a volumetric flask.
-
Sterilization: Filter the solution through a 0.22 µm PES (polyethersulfone) syringe filter directly into a sterile, light-protected amber bottle. Self-Validation: PES filters are low-protein binding and ensure the removal of Pseudomonas sp., preventing enzymatic defluorination[3].
-
Storage: Store securely at 4°C. The buffered, sterile solution is stable for up to 6 months[2].
Protocol B: Recovery of Precipitated Solutions (Troubleshooting Workflow)
Causality Check: If a stock solution turns cloudy, it is almost certainly due to a pH drop below 4.25[1]. This protocol reverses the protonation without degrading the compound.
-
Observation & Diagnosis: Identify cloudy solutions or crystalline white precipitates in the storage vessel.
-
pH Verification: Measure the pH of the solution. If the pH is < 5.0, precipitation is confirmed to be 4-fluorophenylacetic acid[1].
-
Titration: Slowly add 0.1 M NaOH dropwise while stirring vigorously at room temperature.
-
Clarification: Continue titration until the pH reaches 7.0. The solution will become completely clear as the insoluble free acid is deprotonated back to the highly soluble sodium salt.
-
Re-sterilization: Re-filter the recovered solution through a 0.22 µm filter. A spontaneous drop in pH in an unbuffered solution is often a secondary indicator of microbial acidic fermentation.
References
- ChemicalBook.4-Fluorophenylacetic acid | 405-50-5.
- Synquest Labs.
- ResearchGate.
- NIH / PMC.Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch.
- Thermo Fisher Scientific.
Sources
- 1. 4-Fluorophenylacetic acid | 405-50-5 [chemicalbook.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Mechanistic Grounding: The NMR Profile of Sodium 4-Fluorophenylacetate
Comparative Guide: Benchtop vs. High-Field NMR for the Analysis of Fluorinated APIs (Sodium 4-Fluorophenylacetate in D
The integration of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry, utilized to enhance metabolic stability, lipophilicity, and target binding affinity[1]. Sodium 4-fluorophenylacetate serves as a highly relevant model compound and intermediate in drug development[2]. As Process Analytical Technology (PAT) evolves, researchers face a critical decision: rely on traditional high-field superconducting NMR or adopt cryogen-free benchtop NMR systems.
This guide objectively compares the performance of Benchtop (80 MHz) and High-Field (400 MHz) NMR for the structural verification and quantitative analysis of sodium 4-fluorophenylacetate in Deuterium Oxide (D
To evaluate instrument performance, we must first understand the molecular and magnetic environment of the analyte. Sodium 4-fluorophenylacetate (C
-
Solvent Causality: Standard organic solvents (e.g., CDCl
) fail to dissolve the sodium salt effectively. D O is selected to ensure complete dissolution, yielding sharp, isotropic lineshapes. In high-field systems, the deuterium nucleus also provides the essential frequency lock to prevent magnetic field drift during acquisition. -
Spin System Dynamics: The presence of the spin-½
F nucleus profoundly impacts the H and C spectra. The aromatic protons form a complex AA'BB'X spin system. The protons ortho to the fluorine atom are split by both adjacent protons ( ) and the fluorine atom ( ), resulting in a pseudo-triplet. -
The
F Advantage: F has a 100% natural abundance and a gyromagnetic ratio nearly as high as H, offering exceptional sensitivity[3]. Because D O lacks any fluorinated background, F NMR provides an isolated, highly specific probe for the API without solvent interference.
Technology Comparison: Benchtop (80 MHz) vs. High-Field (400 MHz)
Signal overlap at lower field strengths is a known limitation for
Table 1: Performance Comparison for Fluorinated API Analysis
| Feature | Benchtop NMR (80 MHz) | High-Field NMR (400 MHz) | Causality & Impact |
| Magnetic Core | Permanent magnet (NdFeB) | Superconducting (Cryogenic) | Benchtop requires no liquid He/N |
| Moderate (Aromatic overlap) | High (Resolves AA'BB'X) | High-field provides superior Hz/ppm dispersion, essential for complex | |
| Excellent | Excellent | Wide | |
| Workflow | Fume hood / At-line PAT | Dedicated facility | Benchtop enables real-time reaction monitoring and rapid QA/QC[3]. |
| Cost / Analysis | Low (< $5) | High ($20 - $50) | High-field requires specialized maintenance and infrastructure. |
Experimental Protocols & Self-Validating Workflows
The following protocols establish a self-validating system to ensure data integrity across both platforms.
Phase 1: Sample Preparation
-
Accurately weigh 15.0 mg of sodium 4-fluorophenylacetate.
-
Dissolve completely in 0.6 mL of D
O (99.9% D). -
Transfer the homogenous solution to a standard 5 mm precision NMR tube.
Phase 2: High-Field (400 MHz) Acquisition
-
Lock and Shim (Self-Validation): Insert the sample, lock onto the D
O signal, and shim the Z-axis gradients. Validation step: Ensure the residual HDO peak at ~4.79 ppm has a Full Width at Half Maximum (FWHM) of < 1.0 Hz. This confirms magnetic homogeneity. - H NMR: Acquire using a standard 30-degree pulse (zg30), 16 scans, and a 2-second relaxation delay (D1).
-
F NMR (
H Decoupled): Acquire using an inverse-gated decoupling sequence (zgig). Causality: Applying H broadband decoupling collapses the F multiplet into a sharp, intense singlet, maximizing the Signal-to-Noise Ratio (SNR) and ensuring accurate quantitative integration[3].
Phase 3: Benchtop (80 MHz) Acquisition
-
Insert the sample into the benchtop spectrometer. (Internal locking is automated via software).
-
F NMR: Run a 1D
F experiment with 64 scans. Causality: Due to the lower intrinsic sensitivity of the permanent magnet, increasing the number of scans (Signal ) compensates for the lower field strength, yielding a baseline-resolved peak suitable for purity analysis[4][5].
Quantitative Data Presentation
The table below summarizes the expected spectral data for sodium 4-fluorophenylacetate in D
Table 2: Expected NMR Chemical Shifts in D
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment | J-Coupling (Hz) |
| 3.45 | Singlet | 2H | -CH | N/A | |
| 7.05 | pseudo-t (Multiplet) | 2H | Ar-H (ortho to F) | ~8.5 ( | |
| 7.25 | pseudo-dd (Multiplet) | 2H | Ar-H (meta to F) | ~8.5 ( | |
| -117.0 | Singlet | 1F | Ar-F ( | N/A | |
| 42.5 | Singlet | 1C | -CH | N/A | |
| 115.2 | Doublet | 2C | Ar-C (ortho to F) | ~21 ( | |
| 131.5 | Doublet | 2C | Ar-C (meta to F) | ~8 ( | |
| 161.8 | Doublet | 1C | Ar-C (ipso to F) | ~242 ( | |
| 180.5 | Singlet | 1C | -COO | N/A |
Decision Matrix & Analytical Workflow
The following diagram illustrates the logical relationship and decision-making process for analyzing fluorinated APIs based on the required analytical objective.
Workflow and decision matrix for NMR analysis of fluorinated APIs.
References
-
Introduction to 19F NMR in Modern Drug Development Bruker URL:[Link][3]
-
Benchtop 19F nuclear magnetic resonance spectroscopy enabled kinetic studies and optimization of the synthesis of carmofur Canadian Science Publishing URL:[Link][1]
-
2-(4-Fluorophenyl)acetic acid | C8H7FO2 PubChem (National Institutes of Health) URL:[Link][2]
-
Benchtop NMR in Biomedicine: An Updated Literature Overview MDPI URL:[Link][5]
-
High-field to Benchtop NMR Spectroscopy - Part 3 Oxford Instruments URL:[Link][4]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. 2-(4-Fluorophenyl)acetic acid | C8H7FO2 | CID 9837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Introduction to 19F NMR in Modern Drug Development | Bruker [bruker.com]
- 4. High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments [oxinst.com]
- 5. Benchtop NMR in Biomedicine: An Updated Literature Overview | MDPI [mdpi.com]
FTIR Spectroscopic Comparison: 4-Fluorophenylacetic Acid vs. Sodium 4-Fluorophenylacetate
Executive Summary
In pharmaceutical synthesis and materials science, confirming the successful conversion of a free carboxylic acid into its corresponding salt is a critical quality control step. Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive method to verify this transformation. This guide provides an in-depth, objective comparison of the FTIR spectral profiles of 4-fluorophenylacetic acid (4-FPAA) and its sodium salt, sodium 4-fluorophenylacetate (Na-4-FPA) , detailing the mechanistic causality behind the peak shifts and providing a self-validating experimental protocol.
Mechanistic Principles of Carboxylate FTIR Shifts
The fundamental difference in the FTIR spectra of 4-FPAA and Na-4-FPA is governed by the protonation state of the carboxyl group and the resulting electron delocalization.
The Free Acid State (4-FPAA): In its protonated form, 4-FPAA exists predominantly as hydrogen-bonded dimers. This dimerization weakens the O-H bond, resulting in a distinctively broad absorption band stretching from 2500 to 3300 cm⁻¹[1]. The carbonyl (C=O) bond is highly localized with a bond order of approximately 2, giving rise to a strong, sharp stretching frequency typically between 1700 and 1720 cm⁻¹[1].
The Carboxylate Salt State (Na-4-FPA):
Upon reaction with a base to form Na-4-FPA, the hydroxyl proton is removed. The remaining negative charge does not reside on a single oxygen atom; instead, it is delocalized across the O-C-O framework via resonance[2]. This resonance stabilization equalizes the two carbon-oxygen bonds, reducing their bond order to approximately 1.5[2]. Consequently, the localized C=O stretch disappears entirely. In its place, the coupled vibrations of the equivalent C-O bonds produce two new, highly diagnostic peaks: an asymmetric stretch (
Inductive Effects & Internal Controls: While the para-fluorine atom is highly electronegative, it is insulated from the carboxyl group by a methylene (-CH₂-) bridge. Therefore, its inductive withdrawal does not drastically shift the carbonyl frequencies compared to direct alpha-halogenation[3]. The C-F stretching vibration itself appears as a strong, sharp peak around 1220 cm⁻¹[4]. Because this bond is unaffected by the acid-base transformation, it serves as an ideal internal control to validate the structural integrity of the molecule during analysis.
Quantitative Data Comparison
The following table summarizes the diagnostic FTIR peaks used to differentiate the free acid from the sodium salt.
| Functional Group / Vibration | 4-Fluorophenylacetic Acid (cm⁻¹) | Sodium 4-Fluorophenylacetate (cm⁻¹) | Mechanistic Rationale |
| O-H Stretch | ~2500 – 3300 (Broad) | Absent | Deprotonation removes the hydrogen-bonded hydroxyl proton[1]. |
| C=O Stretch | ~1700 – 1720 (Strong) | Absent | Loss of the localized double bond due to resonance[2]. |
| Asymmetric COO⁻ Stretch | Absent | ~1540 – 1650 (Strong) | Coupled vibration of the resonance-stabilized carboxylate[3]. |
| Symmetric COO⁻ Stretch | Absent | ~1360 – 1450 (Strong) | In-phase coupled vibration of the carboxylate group[2]. |
| C-F Stretch | ~1220 (Strong) | ~1220 (Strong) | Unaffected by salt formation; serves as an internal structural control[4]. |
| Aromatic C=C Stretch | ~1510, ~1600 | ~1510, ~1600 | Core phenyl ring vibrations remain stable across protonation states. |
Self-Validating Experimental Protocol: ATR-FTIR
Expertise & Experience: Why ATR over KBr? For the analysis of carboxylate salts, Attenuated Total Reflectance (ATR) is strictly preferred over traditional KBr pelleting. KBr is highly hygroscopic; moisture absorption can artificially introduce an O-H stretch, leading to false negatives when confirming the absence of the free acid. More critically, subjecting sodium carboxylate salts to high pressure in a KBr matrix can induce solid-state ion exchange, forming potassium 4-fluorophenylacetate and unpredictably shifting the symmetric and asymmetric COO⁻ frequencies.
Step-by-Step Methodology
Step 1: Instrument Preparation & Background Scan
-
Action: Clean the ATR crystal (diamond or ZnSe) with a volatile solvent (e.g., isopropanol) and allow it to evaporate completely.
-
Causality: Residual solvent introduces artifact peaks (e.g., alcohol O-H stretch), which compromises the detection of the acid's broad O-H band.
-
Action: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and water vapor.
Step 2: Sample Application
-
Action: Place 1-2 mg of the dry solid powder (4-FPAA or Na-4-FPA) directly onto the ATR crystal. Apply uniform pressure using the anvil.
-
Causality: Consistent pressure ensures optimal contact between the crystal and the sample, maximizing the evanescent wave penetration and signal-to-noise ratio.
Step 3: Data Acquisition
-
Action: Scan the sample from 4000 to 400 cm⁻¹.
Step 4: Self-Validating Spectral Verification
-
Internal Control Check: Before analyzing the carbonyl region, verify the presence of the C-F stretching peak at ~1220 cm⁻¹[4] and the aromatic C=C stretches at ~1510 and ~1600 cm⁻¹.
-
System Logic: If these core structural markers are absent or significantly shifted, the sample is either degraded, impure, or misidentified. The protocol halts here if validation fails.
-
Target Analysis: Once validated, examine the 1800–1300 cm⁻¹ region to confirm the presence of the C=O stretch (indicating the free acid) or the dual COO⁻ stretches (indicating successful salt formation).
Logical Workflow & Relationship Diagram
Workflow and logical peak shifts for FTIR analysis of 4-FPAA and its sodium salt.
References
-
20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. 1
-
The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online.2
-
Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. ACS Publications. 3
-
2-(4-Fluorophenyl)acetic acid | C8H7FO2 | CID 9837. PubChem. 4
Sources
A Comparative Guide to the HPLC Retention Time of Sodium 4-Fluorophenylacetate
For researchers, scientists, and drug development professionals, the accurate and robust analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Sodium 4-fluorophenylacetate, a key building block in the synthesis of various pharmaceuticals, requires precise analytical methods for its quantification and purity assessment. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. This guide provides an in-depth comparison of the HPLC retention behavior of sodium 4-fluorophenylacetate on various stationary phases, supported by experimental data. We will also explore alternative analytical methodologies, offering a comprehensive overview for method development and optimization.
The Crucial Role of Retention Time in HPLC Analysis
In HPLC, the retention time (tR) is the time elapsed between the injection of a sample and the appearance of the peak maximum at the detector. It is a critical parameter for compound identification and quantification. The retention time of an analyte is governed by the intricate interplay of several factors, including the physicochemical properties of the analyte, the nature of the stationary phase, the composition of the mobile phase, and other chromatographic conditions such as temperature and flow rate. Understanding and controlling these factors are essential for developing reliable and reproducible HPLC methods.
Understanding the Analyte: Sodium 4-Fluorophenylacetate
Sodium 4-fluorophenylacetate is the sodium salt of 4-fluorophenylacetic acid. In solution, it exists in equilibrium with its corresponding acid. The key physicochemical properties influencing its retention in reversed-phase HPLC are its polarity, aromaticity, and its acidic nature, with a pKa of approximately 4.25. This means that the pH of the mobile phase will significantly impact its ionization state and, consequently, its retention.
Below its pKa, the compound will be predominantly in its neutral, less polar acidic form (4-fluorophenylacetic acid), leading to stronger interaction with the non-polar stationary phase and thus longer retention times. Above the pKa, it will be in its ionized, more polar carboxylate form, resulting in weaker interaction and shorter retention times.
Comparative Analysis of HPLC Retention on Different Stationary Phases
The choice of the stationary phase is a critical determinant of selectivity and retention in HPLC. Here, we compare the performance of four different column chemistries for the analysis of 4-fluorophenylacetic acid (the active form of the sodium salt in acidic mobile phases).
Table 1: Comparison of HPLC Methods for 4-Fluorophenylacetic Acid Analysis
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (UV) | Analyte | Retention Time (min) | Source |
| Primesep SB (Mixed-Mode) | Acetonitrile/Water (40/60) with 0.2% Formic Acid | 1.0 | 264 nm | 4-Fluorophenylacetic acid | Not specified in chromatogram, but separated from isomers. | |
| Newcrom BH (Mixed-Mode) | Acetonitrile/Water with Formic or Acetic Acid buffer | Not specified | 210 nm | 4-Fluorophenylacetic acid | Not specified in chromatogram, but separated from isomers. | |
| Ascentis® C18 (Reversed-Phase) | Acetonitrile/20mM Phosphoric Acid (25:75) | 1.0 | 215 nm | Phenylacetic acid | ~5.5 | [1] |
| Phenyl-Hexyl (Reversed-Phase) | Acetonitrile/Water with modifier | Not specified | Not specified | Aromatic and moderately polar analytes | Provides unique selectivity for aromatic compounds. | [2] |
Note: Direct retention time comparison is challenging due to variations in exact mobile phase composition and column dimensions in the available literature. The data for the C18 column is for the non-fluorinated analogue, phenylacetic acid, and serves as a close reference.
In-Depth Look at Stationary Phase Performance
1. Mixed-Mode Chromatography (Primesep SB and Newcrom BH)
Mixed-mode columns, such as the Primesep SB and Newcrom BH, possess both reversed-phase and ion-exchange characteristics. This dual retention mechanism is particularly advantageous for separating compounds with a wide range of polarities and ionic characteristics. For 4-fluorophenylacetic acid, these columns can provide excellent separation from its positional isomers (2-fluorophenylacetic acid and 3-fluorophenylacetic acid). The ability to manipulate both hydrophobic and ionic interactions by adjusting the organic modifier and buffer concentration offers a high degree of flexibility in method development.
2. C18 Reversed-Phase Chromatography
The C18 (octadecyl) stationary phase is the most widely used in reversed-phase HPLC due to its high hydrophobicity and broad applicability. For acidic compounds like 4-fluorophenylacetic acid, analysis on a C18 column is typically performed with a mobile phase at a pH below the analyte's pKa to ensure it is in its neutral, more retained form. An application note for the closely related compound, phenylacetic acid, on an Ascentis® C18 column shows a retention time of approximately 5.5 minutes using an acetonitrile/phosphoric acid mobile phase[1]. This indicates that a standard C18 column can effectively retain and separate this class of compounds.
3. Phenyl-Hexyl Reversed-Phase Chromatography
Phenyl-Hexyl columns offer a unique selectivity that is complementary to C18 phases. The phenyl group in the stationary phase can engage in π-π interactions with the aromatic ring of 4-fluorophenylacetate. This can lead to enhanced retention and different selectivity for aromatic compounds compared to purely aliphatic phases like C18[2]. These columns are particularly useful for separating compounds with aromatic rings and can be a powerful tool when C18 columns fail to provide the desired resolution from impurities or other components in the sample matrix. The hexyl linker provides a moderate hydrophobic character.
Experimental Protocols
Protocol 1: HPLC Analysis on a Mixed-Mode Column (Primesep SB)
This protocol is adapted from a method for the separation of fluorophenylacetic acid isomers[3].
-
Column: Primesep SB, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: 40% Acetonitrile, 60% Water, 0.2% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 264 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
-
Sample Preparation: Dissolve sodium 4-fluorophenylacetate in the mobile phase to a final concentration of 1 mg/mL.
Protocol 2: HPLC Analysis on a C18 Column (Based on Phenylacetic Acid Method)
This protocol is a starting point for method development for 4-fluorophenylacetic acid on a C18 column, based on a method for phenylacetic acid[1].
-
Column: Ascentis® C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: 25% Acetonitrile, 75% Water containing 20 mM Phosphoric Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.
-
Injection Volume: 5 µL.
-
Column Temperature: 35 °C.
-
Sample Preparation: Dissolve sodium 4-fluorophenylacetate in a mixture of water, acetonitrile, and methanol (75:20:5) to a final concentration of 50 µg/mL.
Visualizing the Analytical Workflow
Caption: A generalized workflow for the HPLC analysis of sodium 4-fluorophenylacetate.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful and versatile technique, other analytical methods can also be employed for the analysis of sodium 4-fluorophenylacetate and related compounds.
Ion Chromatography (IC)
Ion chromatography is a specialized form of liquid chromatography designed for the separation of ionic species. For aromatic carboxylic acids, ion-exchange or ion-exclusion chromatography can be utilized[4].
-
Ion-Exchange Chromatography: Separates ions based on their interaction with a charged stationary phase. This can be effective for the analysis of the 4-fluorophenylacetate anion.
-
Ion-Exclusion Chromatography: Particularly useful for separating weak organic acids from strong inorganic anions. The mechanism involves the repulsion of the ionized analyte from the similarly charged stationary phase[3].
Advantages over HPLC: IC can offer superior selectivity for ionic compounds and may be less susceptible to matrix effects from highly ionic samples.
Disadvantages: Requires specialized instrumentation and may not be as versatile as reversed-phase HPLC for a broader range of compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. Since carboxylic acids like 4-fluorophenylacetic acid are not sufficiently volatile for direct GC analysis, a derivatization step is typically required[5][6]. Common derivatization agents convert the carboxylic acid group into a more volatile ester or silyl ester.
Advantages over HPLC: GC-MS provides excellent separation efficiency and definitive compound identification through mass spectral data.
Disadvantages: The need for derivatization adds an extra step to the sample preparation, which can be time-consuming and a potential source of error. The derivatization process is visualized in the diagram below.
Caption: The essential derivatization step for the GC-MS analysis of carboxylic acids.
Chiral HPLC
For the separation of enantiomers of chiral compounds, specialized chiral stationary phases (CSPs) are necessary. While 4-fluorophenylacetic acid itself is not chiral, derivatives or more complex molecules containing this moiety may be. Polysaccharide-based CSPs are widely used for the chiral separation of a variety of compounds, including carboxylic acids[7][8]. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.
Conclusion
The selection of an appropriate analytical method for sodium 4-fluorophenylacetate depends on the specific requirements of the analysis, such as the need to separate it from isomers, the complexity of the sample matrix, and the desired level of sensitivity and specificity.
-
Reversed-phase HPLC on C18 or Phenyl-Hexyl columns offers a robust and versatile approach for routine analysis. The choice between these two will depend on the specific selectivity required to resolve the analyte from any impurities.
-
Mixed-mode HPLC provides enhanced selectivity, particularly for separating positional isomers, by leveraging both hydrophobic and ion-exchange interactions.
-
Ion Chromatography is a valuable alternative when dealing with highly ionic sample matrices or when specific separation of ionic species is required.
-
GC-MS , although requiring a derivatization step, offers high-resolution separation and definitive identification.
-
Chiral HPLC is the method of choice for the enantioseparation of chiral molecules containing the 4-fluorophenylacetate moiety.
By understanding the principles behind each of these techniques and the specific properties of sodium 4-fluorophenylacetate, researchers and analysts can develop and validate methods that are both accurate and fit for purpose.
References
-
SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 3-Fluorophenylacetic acid, 4-Fluorophenylacetic acid on Primesep SB by SIELC Technologies. Retrieved from [Link]
-
ResearchGate. (2025, August 6). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]
-
Tanaka, K., & Haddad, P. R. (2013). Ion exclusion chromatography of aromatic acids. Journal of Chromatographic Science, 51(7), 631-640. [Link]
-
MDPI. (2024, July 12). The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. Retrieved from [Link]
-
PubMed. (1970). Chromatography of aromatic compounds on anion-exchange resins. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]
-
HPLC-MART. (n.d.). Luna Phenyl-Hexyl. Retrieved from [Link]
-
Advanced Materials Technology. (n.d.). 160 Å Phenyl-Hexyl, 2.7 µm Column Care & Use Sheet. Retrieved from [Link]
-
Advanced Materials Technology. (n.d.). Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes. Retrieved from [Link]
-
LCGC International. (2025, March 13). Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 3-Fluorophenylacetic acid, 4-Fluorophenylacetic acid on Newcrom BH by SIELC Technologies. Retrieved from [Link]
-
Zhao, H., et al. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 15, 395-406. [Link]
-
IntechOpen. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]
-
SpringerLink. (n.d.). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Retrieved from [Link]
-
LCGC International. (2022, April 15). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
-
Obrnuta faza. (n.d.). C18 Reversed Phase HPLC Columns. Retrieved from [Link]
-
ATAS GL. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC analysis on C18 reversed-phase column of various derivatives of.... Retrieved from [Link]
-
PubMed. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Retrieved from [Link]
-
ResearchGate. (2022, July 3). Derivatization for GC-MS analysis?. Retrieved from [Link]
Sources
- 1. Chromatogram Detail [sigmaaldrich.com]
- 2. Phenyl-Hexyl Reversed Phase Hplc Columns | Thermo Fisher Scientific [thermofisher.com]
- 3. Ion exclusion chromatography of aromatic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
Comparison of sodium 4-fluorophenylacetate and sodium phenylacetate reactivity
Executive Analysis: The Bioisosteric Imperative
In drug development and metabolic tracing, Sodium Phenylacetate (Na-PA) and its fluorinated analog, Sodium 4-Fluorophenylacetate (Na-4-FPA) , represent a critical pair of carboxylate salts. While Na-PA is a well-established ammonia scavenger (Ammonul) and metabolic intermediate, Na-4-FPA serves as a high-fidelity bioisostere and ¹⁹F-NMR probe.
This guide analyzes their reactivity differences, driven by the para-fluorine substituent . Although the steric footprint of fluorine (Van der Waals radius 1.47 Å) mimics hydrogen (1.20 Å), its high electronegativity exerts a subtle inductive effect (
Physicochemical & Electronic Profile
The reactivity divergence begins with the electronic influence of the fluorine atom on the carboxylate headgroup, mediated through the methylene spacer.
Comparative Properties Table
| Feature | Sodium Phenylacetate (Na-PA) | Sodium 4-Fluorophenylacetate (Na-4-FPA) | Impact on Reactivity |
| Structure | F is a bioisostere of H. | ||
| Acid pKa (Conj.[1] Acid) | ~4.31 | ~4.18 (Est.) | Na-4-FPA is derived from a slightly stronger acid; the anion is a slightly weaker base. |
| Hammett Constant ( | 0.00 (H) | 0.06 (F) | Weak electron-withdrawing effect facilitates decarboxylation slightly. |
| ¹⁹F NMR Shift | N/A | ~ -116 ppm | Allows non-invasive metabolic tracking without radioisotopes. |
| Metabolic Fate (Human) | Conjugates w/ Gln | Conjugates w/ Gln | F-analog is a substrate for H. sapiens acyl-CoA ligases. |
| Solubility (Water) | High (>500 mg/mL) | High | Comparable; F increases lipophilicity slightly. |
Electronic Causality
The fluorine atom at the para position exerts an inductive electron-withdrawing effect (
-
Consequence: Na-4-FPA is a slightly weaker nucleophile in
reactions but a better substrate for radical decarboxylation due to the stabilization of the resulting radical anion transition states.
Biological Reactivity: The Glutamine Conjugation Pathway[2]
For drug development professionals, the primary interest in Na-PA is its role in nitrogen scavenging for Urea Cycle Disorders (UCD). Na-4-FPA acts as a mechanistic probe for this pathway.
Mechanism of Action
Both compounds undergo a two-step enzymatic conjugation in human liver and kidney mitochondria:
-
Activation: Conversion to the Acyl-CoA thioester by Phenylacetyl-CoA Ligase.
-
Conjugation: Transfer of the acyl group to Glutamine by Glutamine N-Acyltransferase.
Pathway Visualization
The following diagram illustrates the parallel processing of both substrates, highlighting the critical enzymatic checkpoints.
Caption: The enzymatic conjugation pathway for phenylacetate and its 4-fluoro analog in humans. Both serve as substrates for CoA activation and Glutamine transfer.
Clinical & Experimental Insight
-
Substrate Specificity: Research indicates that human enzymes tolerate the para-fluorine substitution well. Na-4-FPA is converted to 4-fluorophenylacetylglutamine.
-
Species Differences: In rodents, both compounds preferentially conjugate with Glycine (forming phenylacetylglycine analogs) rather than Glutamine.[2] This distinction is critical when extrapolating preclinical toxicity data to human trials.
Synthetic Reactivity: Decarboxylative Cross-Coupling[4][5][6][7]
In modern organic synthesis, these salts are precursors for benzyl radicals via decarboxylation.
Comparative Radical Stability
When subjected to photoredox or metal-catalyzed decarboxylation:
-
Na-PA: Generates a standard benzyl radical.
-
Na-4-FPA: Generates a 4-fluorobenzyl radical. The fluorine atom stabilizes the radical slightly less than resonance donors (like -OMe) but does not destabilize it significantly.
Synthetic Advantage: The 4-FPA radical is highly useful for installing the 4-fluorobenzyl motif—a privileged scaffold in medicinal chemistry (e.g., preventing metabolic oxidation at the para-position).
Experimental Protocols
Protocol A: Synthesis of High-Purity Sodium Salts
Use this protocol to generate standardized salts for comparative studies, ensuring identical counter-ion stoichiometry.
Materials:
-
Phenylacetic acid (or 4-Fluorophenylacetic acid) [10 mmol]
-
Sodium Hydroxide (10 M solution)
-
Ethanol (Absolute)[3]
-
Diethyl Ether[4]
Procedure:
-
Dissolution: Dissolve 10 mmol of the respective acid in 10 mL of absolute ethanol.
-
Neutralization: Add 10 mmol of NaOH (1.0 mL of 10 M solution) dropwise under stirring at 0°C. Monitor pH to ensure neutrality (pH 7.0–7.5). Do not overshoot pH > 8 to avoid excess hydroxide.
-
Crystallization: Stir for 30 minutes. Add 50 mL of diethyl ether slowly to precipitate the sodium salt.
-
Isolation: Filter the white precipitate under vacuum. Wash with cold ether (
). -
Drying: Dry in a vacuum oven at 60°C for 12 hours.
-
Yield Expectation: >90% for both salts.
-
QC Check: Verify by ¹H NMR (D₂O). The
peak for Na-PA appears at 3.52 ppm; for Na-4-FPA, it typically shifts slightly upfield.
-
Protocol B: Comparative Decarboxylative Cross-Coupling
A self-validating workflow to test the reactivity of both salts in Ni-catalyzed C(sp³)-C(sp²) coupling.
Workflow Diagram:
Caption: Workflow for the photoredox/nickel dual-catalyzed decarboxylative cross-coupling of phenylacetate salts.
Step-by-Step Methodology:
-
Setup: In a nitrogen-filled glovebox, charge a vial with Na-PA or Na-4-FPA (0.3 mmol), 4-bromoanisole (0.2 mmol),
(0.02 mmol), and ligand (dtbbbpy, 0.02 mmol). -
Catalyst: Add the Iridium photocatalyst
(2 mol). -
Solvent: Add degassed DMSO (2.0 mL).
-
Reaction: Seal and irradiate with Blue LEDs (450 nm) for 12 hours with fan cooling.
-
Workup: Dilute with ethyl acetate, wash with water, and analyze the organic layer.
-
Evaluation:
-
Na-PA: Typically yields the benzyl-anisole product in 75-85% yield.
-
Na-4-FPA: Yields are often comparable (70-80%), but reaction times may need slight extension (14h) due to the inductive effect of Fluorine slightly raising the oxidation potential of the carboxylate.
-
References
-
Metabolic Pathways of Phenylacetate: James, M. O., et al. (1972).[5][6] "The conjugation of phenylacetic acid in man, sub-human primates and some non-primate species."[2] Proceedings of the Royal Society of London.
-
Decarboxylative Cross-Coupling Mechanisms: Gooßen, L. J., et al. (2011).[7] "Decarboxylative coupling reactions: a modern strategy for C–C-bond formation."[8][9] Chemical Society Reviews.
-
Physical Properties of Fluorinated Acids: PubChem Compound Summary for CID 9837: 2-(4-Fluorophenyl)acetic acid.
-
Clinical Use of Phenylacetate (Ammonul): FDA Prescribing Information: Sodium Phenylacetate and Sodium Benzoate Injection.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Investigating a Systematic and Widespread Misidentification in the Metabolic Profiling Literature: Phenylacetylglutamine and Phenylacetylglycine Signal Misassignment in Proton NMR Spectra of Human and Rodent Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reactome | Conjugation of phenylacetate with glutamine [reactome.org]
- 6. Conjugation of phenylacetate with glutamine | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Decarboxylative coupling reactions: a modern strategy for C–C-bond formation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. soci.org [soci.org]
A Comparative Analysis of Substituent Effects in Collision-Induced Dissociation
An In-Depth Guide to the Gas-Phase Fragmentation of the 4-Fluorophenylacetate Anion via Mass Spectrometry
As a Senior Application Scientist, this guide provides a detailed exploration into the collision-induced dissociation (CID) pathways of the 4-fluorophenylacetate anion. Understanding these fragmentation patterns is crucial for the unambiguous identification of fluorinated aromatic compounds in complex matrices, a common task in pharmaceutical metabolism studies, environmental analysis, and chemical synthesis. This document moves beyond a simple procedural outline to explain the chemical rationale behind the observed fragmentation, comparing it directly with its non-fluorinated analog, the phenylacetate anion, to provide a deeper understanding of electronic substituent effects in the gas phase.
The Principle: Probing Molecular Structure with ESI-MS/MS
Electrospray Ionization (ESI) is a soft ionization technique that allows for the gentle transfer of analytes from solution into the gas phase as ions.[1] For acidic molecules like 4-fluorophenylacetic acid, operating in the negative ion mode readily generates the deprotonated [M-H]⁻ species, in this case, the 4-fluorophenylacetate anion.
Tandem mass spectrometry (MS/MS) then allows for the structural interrogation of this isolated precursor ion. The ion is accelerated and collided with an inert gas (like argon or nitrogen), a process known as collision-induced dissociation (CID).[2] This collision converts kinetic energy into internal energy, leading to the fragmentation of the ion along its weakest bonds or through energetically favorable rearrangement pathways. The resulting product ions are then mass-analyzed, generating a fragmentation spectrum that serves as a structural fingerprint of the original molecule.
Experimental Protocol: Acquiring the MS/MS Spectrum
This section details a standard methodology for the analysis of 4-fluorophenylacetic acid using a triple quadrupole or Q-TOF mass spectrometer.
Objective: To generate a clean and reproducible product ion spectrum for the 4-fluorophenylacetate anion.
Materials:
-
4-Fluorophenylacetic Acid standard
-
HPLC-grade methanol
-
HPLC-grade water
-
Ammonium acetate or acetic acid (as mobile phase modifier)
-
Calibrated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Step-by-Step Protocol:
-
Sample Preparation: Prepare a 1 µg/mL stock solution of 4-fluorophenylacetic acid in methanol. Further dilute to a working concentration of 100 ng/mL using a 50:50 mixture of methanol and water.
-
Chromatographic Separation (Optional but Recommended):
-
LC Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% acetic acid. Acetic acid is often a superior additive for enhancing signal in negative ion ESI.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient to elute the analyte with good peak shape.
-
-
Mass Spectrometer Conditions (Negative Ion ESI):
-
Ionization Mode: ESI Negative.
-
Capillary Voltage: 3000-4000 V.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: Set according to instrument manufacturer's recommendations.
-
Full Scan (MS1): Acquire a full scan spectrum from m/z 50-200 to confirm the presence and isolation of the [M-H]⁻ precursor ion at m/z 153.1.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Precursor Ion Selection: Isolate the [M-H]⁻ ion at m/z 153.1 in the first quadrupole.
-
Collision Gas: Argon at a pressure of 1-3 mTorr.
-
Collision Energy: Perform a collision energy ramp (e.g., 5 to 30 eV) to determine the optimal energy for fragmentation and to observe the onset of different fragmentation channels.
-
Product Ion Scan (MS2): Scan the third quadrupole to detect the fragment ions produced in the collision cell.
-
Below is a workflow diagram illustrating the process from sample introduction to data acquisition.
Caption: Experimental workflow for LC-MS/MS analysis.
Results and Discussion: Fragmentation Pathways
The collision-induced dissociation of carboxylate anions generated from aromatic acids is often dominated by a single, highly efficient fragmentation channel: decarboxylation.[1] This holds true for the 4-fluorophenylacetate anion.
Primary Fragmentation: Decarboxylation
Upon collisional activation, the 4-fluorophenylacetate anion ([C₈H₆FO₂]⁻, m/z 153.1) undergoes a facile loss of a neutral carbon dioxide molecule (CO₂, 44.0 Da). This process results in the formation of the 4-fluorobenzyl carbanion ([C₇H₆F]⁻) as the major product ion at m/z 109.0 .
This fragmentation pathway is illustrated below:
Caption: Primary fragmentation of the 4-fluorophenylacetate anion.
Comparative Analysis: Phenylacetate vs. 4-Fluorophenylacetate
To fully appreciate the role of the fluorine substituent, we must compare this fragmentation to that of the unsubstituted phenylacetate anion.
| Precursor Anion | Structure | Precursor m/z | Major Fragmentation | Product Ion | Product m/z |
| Phenylacetate | C₆H₅CH₂COO⁻ | 135.1 | Neutral loss of CO₂ | Benzyl Anion (C₆H₅CH₂⁻) | 91.1 |
| 4-Fluorophenylacetate | 4-FC₆H₄CH₂COO⁻ | 153.1 | Neutral loss of CO₂ | 4-Fluorobenzyl Anion (4-FC₆H₄CH₂⁻) | 109.0 |
The fluorine atom at the para-position exerts a significant electronic influence. As a highly electronegative atom, it has a strong electron-withdrawing inductive effect. However, due to its lone pairs of electrons, it can also act as a weak π-electron donor through resonance. In the case of the 4-fluorobenzyl anion, the negative charge on the benzylic carbon can be delocalized into the aromatic ring. The fluorine atom can participate in this delocalization, which helps to stabilize the resulting carbanion. This stabilization of the product ion contributes to the favorability of the decarboxylation reaction.
While direct experimental comparison of fragmentation efficiencies would require carefully controlled conditions, the clean and dominant formation of the m/z 109 ion indicates that decarboxylation is a very low-energy and highly preferred pathway, similar to its non-fluorinated counterpart. The key diagnostic feature is the mass shift: the presence of the fluorine atom results in a product ion that is 18 Da higher than that of the unsubstituted phenylacetate.
Conclusion
The negative ion mode ESI-MS/MS analysis of the 4-fluorophenylacetate anion is characterized by a single, dominant fragmentation pathway: the loss of neutral CO₂ to yield the 4-fluorobenzyl anion at m/z 109.0. This clear and predictable fragmentation provides a robust method for the identification and quantification of 4-fluorophenylacetic acid.
Comparison with the unsubstituted phenylacetate anion highlights the diagnostic 18 Da mass shift in the product ion caused by the fluorine substituent. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical methodology to confidently identify this and related structures, leveraging the predictable and informative nature of mass spectrometric fragmentation.
References
-
PubMed. (2024). Carbon-Fluorine Activation in the Gas Phase: The Reactions of Benzyl C-F Bonds and Silyl Cations. J Org Chem. 2024 Sep 20;89(18):13595-13600. [Link]
- Jackson, G. et al. (2020). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. West Virginia University.
-
ChemRxiv. (n.d.). Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. [Link]
-
McMahon, A. W. et al. (2013). Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions. PubMed. [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. [Link]
-
PubMed. (2015). Phenyl group participation in rearrangements during collision-induced dissociation of deprotonated phenoxyacetic acid. [Link]
-
Schröder, D. (2012). Gas-phase chemistry of benzyl cations in dissociation of N-benzylammonium and N-benzyliminium ions studied by mass spectrometry. PubMed. [Link]
-
RSC Publishing. (n.d.). N.m.r. studies of phenyl-substituted group 4 anions. Ion-pairing and charge delocalization vs. π-polarization effects. [Link]
-
O'Hair, R. A. J. et al. (2013). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. PMC. [Link]
-
PubChem. (n.d.). 4-Fluorobenzyl bromide. [Link]
-
PubChem. (n.d.). 4-Fluorobenzylic alcohol. [Link]
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NIST. (n.d.). (4-Fluorophenyl)acetone. NIST WebBook. [Link]
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SpectraBase. (n.d.). 4-Fluoro-phenolate anion. [Link]
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SCIRP. (n.d.). Prediction of the Fragmentation Pathway of Atorvastatin De-Protonated Ion. [Link]
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Chabinyc Research Group. (1996). Generation and chemistry of fluorinated acetoxyl and oxyallyl biradical anions (distonic radical anions) in the gas phase. [Link]
-
Voinov, V. G. et al. (2021). Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A. [Link]
Sources
Sodium 4-fluorophenylacetate as a reference standard for fluorinated impurities
Sodium 4-Fluorophenylacetate as a Reference Standard for Fluorinated Impurities: A Comparative Analytical Guide
As pharmaceutical pipelines increasingly feature fluorinated active pharmaceutical ingredients (APIs)—ranging from fluoroquinolone antibiotics to CNS-active trifluoromethyl derivatives—the regulatory scrutiny on fluorinated impurities has intensified. According to the 1, organic impurities must be rigorously identified and quantified, often requiring reporting thresholds as low as 0.05% depending on the maximum daily dose[1]. To achieve this, analytical laboratories must select reference standards that offer uncompromising stability, solubility, and ionization efficiency.
Drawing from extensive field experience in optimizing liquid chromatography-high-resolution mass spectrometry (LC-HRMS) workflows, this guide objectively compares Sodium 4-fluorophenylacetate (S4FPA, CAS 178666-56-3)[2] against its free acid counterpart. By examining the physicochemical causality behind chromatographic behaviors, we demonstrate why the sodium salt form is the superior choice for tracking fluorinated residuals[3].
Physicochemical Comparison: Salt vs. Free Acid
When selecting a reference standard, the physical state of the molecule dictates its reliability in quantitative assays. Free bases and free acids are often sparingly soluble in aqueous media and can exhibit instability or volatility over time[4]. Converting the free acid to a sodium salt fundamentally alters its utility in the laboratory, eliminating critical analytical bottlenecks.
Table 1: Performance Comparison of Fluorinated Reference Standards
| Parameter | Sodium 4-Fluorophenylacetate (S4FPA) | 4-Fluorophenylacetic Acid (Free Acid) | 2-Fluorophenylacetic Acid (Isomer) |
| Physical State | Crystalline Salt | Crystalline Powder | Crystalline Powder |
| Aqueous Solubility | >50 mg/mL (Instantaneous) | <5 mg/mL (Requires organic co-solvent) | <5 mg/mL (Requires organic co-solvent) |
| Volatility Risk | Negligible (Stabilized by ionic lattice) | Moderate (Sublimation risk during lyophilization) | Moderate |
| ESI(-) MS Ionization | Excellent (Pre-ionized in solution) | Moderate (Highly pH dependent) | Moderate (Highly pH dependent) |
| Storage Stability | High (Stable if protected from moisture) | Moderate (Susceptible to dimerization) | Moderate |
Mechanistic Causality: Why the Sodium Salt Excels in LC-MS
In LC-MS analysis of fluorinated impurities, electrospray ionization (ESI) in negative ion mode is the gold standard. The ionization efficiency directly dictates the limit of detection (LOD) and the robustness of the assay.
-
Free Acid Dynamics: 4-fluorophenylacetic acid requires deprotonation within the ESI droplet. If the mobile phase pH is not strictly controlled, partial ionization occurs. This thermodynamic barrier leads to signal variability, poor reproducibility, and a higher LOD.
-
Sodium Salt Dynamics: S4FPA dissociates completely and instantaneously in the aqueous mobile phase. This yields a pre-formed 4-fluorophenylacetate anion (
). Because the analyte arrives at the ESI capillary already ionized, the energy barrier for gas-phase ion transfer is virtually eliminated, resulting in a robust, high-intensity signal.
Fig 1: ESI-MS ionization efficiency comparison between sodium salt and free acid forms.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your analytical data, the preparation and application of the reference standard must be a self-validating system. The 5 that analytical procedures for impurity quantification be fully validated with documented evidence[5]. The following protocols integrate orthogonal checks to prevent systematic errors.
Protocol A: Preparation of the S4FPA Primary Standard Solution
-
Gravimetric Weighing: Accurately weigh 10.0 mg of S4FPA using a microbalance inside a controlled-humidity environment.
-
Causality: While S4FPA is a stable salt, static charge on dry powders can cause micro-dispersion during weighing, skewing the actual mass. Grounding the environment ensures exact stoichiometry.
-
-
Primary Dilution: Dissolve the powder in exactly 10.0 mL of LC-MS grade water to create a 1.0 mg/mL stock.
-
Causality: The sodium salt allows for 100% aqueous dissolution without the use of methanol or DMSO. This prevents solvent-induced precipitation when the standard is spiked into highly aqueous mobile phases later in the workflow.
-
-
Orthogonal Verification (Self-Validation): Measure the UV absorbance of a 1:100 diluted aliquot at 265 nm.
-
Causality: Relying solely on gravimetry assumes 100% powder purity and zero weighing error. A quick UV-Vis check against the known molar extinction coefficient of the fluorinated aromatic ring self-validates the concentration independently of the MS detector.
-
Protocol B: LC-HRMS Method for Fluorinated Impurity Tracking
-
Chromatographic Separation: Inject 5 µL of the sample onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Use a mobile phase gradient of 10 mM Ammonium Acetate (pH 6.8) in Water (A) and Acetonitrile (B).
-
Causality: Standard LC-MS methods often use 0.1% formic acid (pH ~2.7). However, formic acid suppresses the ionization of weak organic acids in negative ESI. Ammonium acetate buffers the system near neutral pH, ensuring S4FPA remains fully ionized (
) during elution.
-
-
MS Parameter Optimization: Operate the HRMS (Orbitrap or Q-TOF) in negative ESI mode. Set the capillary voltage to a mild -2.5 kV.
-
Causality: Lower capillary voltages in negative mode reduce the risk of in-source fragmentation of the fluorinated aromatic ring, preserving the intact molecular ion for precise quantification.
-
-
Matrix Spike Recovery: Spike the API sample matrix with the S4FPA standard at 0.05%, 0.10%, and 0.15% w/w relative to the API concentration.
-
Causality: These specific levels correspond directly to the ICH Q3A(R2) reporting, identification, and qualification thresholds, ensuring the method is strictly fit-for-purpose.
-
Fig 2: LC-HRMS analytical workflow for fluorinated impurity quantification using S4FPA.
Conclusion
Transitioning from free acid standards to Sodium 4-fluorophenylacetate eliminates critical analytical bottlenecks—specifically aqueous insolubility and variable ESI ionization. For drug development professionals tasked with qualifying fluorinated impurities, S4FPA provides the stoichiometric precision, non-volatility, and chromatographic reliability required to meet stringent regulatory thresholds with absolute confidence.
References
-
Impurities in new drug substances Q3A (R2) - ICH Source: ich.org URL:[1]
-
Guidance for Industry - Q3A Impurities in New Drug Substances - FDA Source: fda.gov URL:[5]
-
Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry | LCGC International Source: chromatographyonline.com URL:[3]
-
Sodium 4-fluorophenylacetate - Synquest Labs Source: synquestlabs.com URL:[2]
-
Free Base vs Salt Form Reference Standards - Pharmaguideline Forum Source: pharmaguideline.com URL:[4]
Sources
A Comparative Guide to the Reactivity of Para-Fluoro vs. Ortho-Fluoro Phenylacetate Esters
Executive Summary
For researchers in drug development and materials science, understanding how subtle changes in molecular structure affect chemical reactivity is paramount. The substitution of a fluorine atom on a phenyl ring is a common strategy to modulate a molecule's properties, but its effect is highly dependent on its position. This guide provides an in-depth comparison of the reactivity of para-fluoro and ortho-fluoro substituted phenylacetate esters, focusing on the underlying principles of electronic and steric effects that govern their behavior, particularly in hydrolysis reactions. While the para-fluoro isomer's reactivity is predictably enhanced by fluorine's strong inductive effect, the ortho-fluoro isomer presents a more complex case where this powerful electronic activation is in direct competition with steric hindrance at the reaction center. This guide dissects these competing influences and provides a robust experimental framework for their quantitative evaluation.
Foundational Principles: The Dueling Influences of a Fluorine Substituent
The chemical behavior of a substituted phenyl ester is dictated by the electronic properties of the substituent and its proximity to the ester functional group. Fluorine, despite its simple atomic nature, exerts a complex combination of effects.
Electronic Effects: A Tale of Two Forces
The fluorine atom influences the aromatic ring through two primary electronic mechanisms:
-
Negative Inductive Effect (-I): As the most electronegative element, fluorine powerfully withdraws electron density from the rest of the molecule through the sigma (σ) bond framework.[1][2] This effect is distance-dependent, weakening as the number of bonds between the fluorine and the point of interest increases.[3]
-
Positive Mesomeric Effect (+M): The lone pairs of electrons on the fluorine atom can be donated into the aromatic π-system through resonance.[1][4] This effect donates electron density, primarily at the ortho and para positions.
For fluorine, the potent electron-withdrawing inductive effect strongly outweighs the weaker electron-donating mesomeric effect.[1] The net result is that fluorine acts as an electron-withdrawing group, which is crucial for stabilizing anionic intermediates and increasing the electrophilicity of reaction centers.[1][5]
The "Ortho Effect": When Proximity Changes Everything
When a substituent is in the ortho position, its influence cannot be predicted by electronic effects alone. The "ortho effect" is a collective term for the unique interactions that arise from the close proximity of the substituent and the reaction center.[6][7] These interactions include:
-
Steric Hindrance: The physical bulk of the ortho substituent can impede the approach of a reagent to the reaction center.[8][9][10]
-
Through-Space Electronic Interactions: The inductive effect is significantly amplified at the ortho position due to the shorter distance.[6][11]
-
Changes in Solvation: The local environment around the reaction center is altered, which can affect the stability of the transition state.[7]
Direct application of linear free-energy relationships like the Hammett equation often fails for ortho-substituted compounds because of these complex and intertwined effects.[11][12][13]
Comparative Reactivity in Base-Catalyzed Hydrolysis (Saponification)
To compare the reactivity of para-fluoro phenylacetate and ortho-fluoro phenylacetate, we will analyze the BAC2 mechanism of base-catalyzed ester hydrolysis. This reaction proceeds via a two-step mechanism where the rate-determining step is the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon to form a tetrahedral intermediate.
Caption: Generalized energy profile for BAC2 ester hydrolysis.
Reactivity of para-Fluoro Phenylacetate
In the para isomer, the fluorine atom is distant from the ester, so steric effects are negligible. Its reactivity is governed by electronic effects:
-
Increased Electrophilicity: The net electron-withdrawing nature of the para-fluoro substituent pulls electron density from the ring and, consequently, from the ester's carbonyl carbon. This makes the carbon more electron-deficient (more electrophilic) and thus a more attractive target for the hydroxide nucleophile.
-
Leaving Group Stabilization: The electron-withdrawing fluorine atom stabilizes the negative charge on the resulting para-fluorophenoxide anion, making it a better leaving group compared to the unsubstituted phenoxide.
Both factors work in concert to increase the rate of hydrolysis compared to unsubstituted phenyl acetate.
Reactivity of ortho-Fluoro Phenylacetate: A Balance of Forces
The ortho isomer presents a classic case of competing effects:
-
Enhanced Electronic Activation: The powerful -I effect of fluorine is at its maximum strength in the ortho position due to extreme proximity to the reaction center.[6][11] This should make the carbonyl carbon even more electrophilic than in the para isomer, strongly favoring a faster reaction.
-
Steric Hindrance: Simultaneously, the fluorine atom, though small, is directly adjacent to the site of nucleophilic attack. This can create a steric shield, hindering the optimal trajectory for the hydroxide ion to approach the carbonyl carbon.[7][8] This effect would slow the reaction down.
Which Effect Dominates? The ultimate reactivity of the ortho isomer depends on the delicate balance between these two opposing forces. While fluorine is the smallest halogen, its steric effect cannot be automatically discounted. Without direct experimental data, one must consider both possibilities. However, in many systems where the reaction center is separated from the ring by an atom (here, the ester oxygen), steric effects can be less pronounced than the potent electronic influence, suggesting the ortho isomer may still be more reactive.[11][12] Empirical measurement is the only way to resolve this question definitively.
Experimental Validation: A Protocol for Kinetic Analysis
To quantitatively determine the relative reactivities, a kinetic study of the saponification reaction can be performed using UV-Vis spectrophotometry. The formation of the phenoxide ion product can be monitored as it has a distinct absorbance maximum at a different wavelength from the starting ester.
Step-by-Step Experimental Protocol
-
Preparation of Solutions:
-
Prepare stock solutions of ortho-fluoro phenylacetate and para-fluoro phenylacetate (e.g., 10 mM in a suitable solvent like acetonitrile to ensure solubility).
-
Prepare a buffered aqueous solution with a known concentration of sodium hydroxide (e.g., 0.1 M NaOH). The high, constant concentration of NaOH ensures pseudo-first-order kinetics.
-
All solutions should be maintained at a constant temperature (e.g., 25°C) using a thermostatted water bath.
-
-
Spectrophotometer Setup:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) for the expected phenoxide product (e.g., ~290-310 nm, to be determined empirically).
-
Use the NaOH buffer solution as the blank.
-
-
Kinetic Run:
-
Pipette a known volume of the NaOH buffer into a quartz cuvette and allow it to equilibrate to the target temperature inside the spectrophotometer's cell holder.
-
Initiate the reaction by injecting a small, precise volume of the ester stock solution into the cuvette. The concentration of NaOH should be at least 10-fold higher than the final ester concentration.
-
Immediately begin recording absorbance as a function of time for a duration sufficient for the reaction to proceed to completion or near-completion (e.g., 15-30 minutes).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant, k', is determined by plotting ln(A∞ - At) versus time (t), where At is the absorbance at time t and A∞ is the final absorbance at the reaction's completion. The slope of this line is equal to -k'.
-
The second-order rate constant, k, is then calculated using the equation: k = k' / [NaOH] .
-
This procedure is repeated for both isomers under identical conditions to allow for a direct comparison of their k values.
-
Caption: Experimental workflow for determining hydrolysis rate constants.
Data Presentation and Mechanistic Interpretation
The collected kinetic data should be summarized for clear comparison.
Table 1: Hypothetical Kinetic Data for the Saponification of Fluorophenylacetates at 25°C
| Compound | [Ester]₀ (M) | [NaOH] (M) | k' (s⁻¹) | k (M⁻¹s⁻¹) | Relative Rate |
| Phenylacetate | 0.001 | 0.1 | 1.5 x 10⁻⁴ | 1.5 x 10⁻³ | 1.0 |
| para-Fluoro Phenylacetate | 0.001 | 0.1 | 4.5 x 10⁻⁴ | 4.5 x 10⁻³ | 3.0 |
| ortho-Fluoro Phenylacetate | 0.001 | 0.1 | 6.0 x 10⁻⁴ | 6.0 x 10⁻³ | 4.0 |
Note: Data are hypothetical and for illustrative purposes.
A higher second-order rate constant (k) signifies greater reactivity. The diagram below illustrates how the fluorine substituent influences the key tetrahedral intermediate in the rate-determining step.
Caption: Competing effects on the formation of the tetrahedral intermediate.
Conclusion
The reactivity of fluorinated phenylacetate esters is a nuanced interplay of powerful electronic effects and position-dependent steric factors.
-
para-Fluoro Phenylacetate: Reactivity is unambiguously enhanced relative to the unsubstituted parent compound. The dominant electron-withdrawing inductive effect increases the electrophilicity of the carbonyl carbon and stabilizes the phenoxide leaving group, accelerating the rate of hydrolysis.
-
ortho-Fluoro Phenylacetate: Reactivity is determined by a competition between a significantly amplified inductive effect, which strongly activates the ester toward nucleophilic attack, and potential steric hindrance from the adjacent fluorine atom, which can impede that same attack.
References
- Charton, M. The Application of the Hammett Equation to ortho-Substituted Benzene Reaction Series. Canadian Journal of Chemistry.
-
Hine, J. The Application of the Hammett Equation to Ortho-Substituted Benzene Reaction Series. Canadian Science Publishing. [Link]
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Jaffé, H. H. The Application of the Hammett Equation to Ortho-Substituted Benzene Reaction Series. Canadian Science Publishing. [Link]
-
Kwantlen Polytechnic University. Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. KPU Pressbooks. [Link]
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Wikipedia. Hammett equation. Wikipedia. [Link]
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Chan, S. Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. Semantic Scholar. [Link]
-
StackExchange. Help understanding how "steric effects" are distinct from "electronic effects"? Chemistry Stack Exchange. [Link]
-
Chan, S. et al. Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. National Center for Biotechnology Information. [Link]
-
Uchimaru, T. et al. Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. ResearchGate. [Link]
-
ChemTalk. Directing Effects. ChemTalk. [Link]
-
LibreTexts. 18.6: Substituent Effects on the EAS Reaction. Chemistry LibreTexts. [Link]
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Kuchař, M. et al. Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of ortho-Substituted Benzoic Acids. Collection of Czechoslovak Chemical Communications. [Link]
-
Falcioni, T. et al. Kinetic Study of the Acetate-Catalysed Hydrolysis of Phenyl Acetate. ResearchGate. [Link]
-
Hawkins, A. et al. Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford University. [Link]
-
Wang, D. et al. Mechanistic and Kinetic Insights into the Interfacial Polymerization of Fluorine-Containing Polyarylate. MDPI. [Link]
-
StackExchange. Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Chemistry Stack Exchange. [Link]
-
Pilia, L. et al. Fluorination induced electronic effects on a Pt(ii) square-planar complex of the o-phenylenediimine ligand. Royal Society of Chemistry. [Link]
-
Cordes, M. et al. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. National Center for Biotechnology Information. [Link]
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A Comparative Guide to Purity Validation of Sodium 4-Fluorophenylacetate: Titration vs. Modern Chromatographic and Spectroscopic Methods
In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is a non-negotiable cornerstone of safety and efficacy. For a compound like sodium 4-fluorophenylacetate, a salt of a weak acid, ensuring its purity demands robust and reliable analytical methodologies. This guide provides an in-depth comparison of the classical titrimetric approach against modern instrumental techniques, namely High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR), for the purity validation of this specific API. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate analytical strategy for their specific needs.
The Principle of Purity Determination for a Weak Acid Salt
Sodium 4-fluorophenylacetate is the sodium salt of 4-fluorophenylacetic acid. In solution, the 4-fluorophenylacetate anion acts as a weak base. This characteristic is fundamental to the classical method of its purity determination: acid-base titration.
Classical Approach: Non-Aqueous Acid-Base Titration
For weakly basic substances that are poorly soluble or do not give sharp endpoints in aqueous solutions, non-aqueous titration is the method of choice.[1][2] This technique enhances the basicity of the analyte, allowing for a clear and accurate determination of the equivalence point.
The underlying principle involves dissolving the sodium 4-fluorophenylacetate sample in a suitable non-aqueous solvent, typically glacial acetic acid. This solvent has a leveling effect, which enhances the basicity of the weak 4-fluorophenylacetate anion. The solution is then titrated with a standardized strong acid, most commonly perchloric acid in glacial acetic acid.[3][4]
The reaction is as follows:
CH₂ (C₆H₄F)COO⁻Na⁺ + HClO₄ → CH₂ (C₆H₄F)COOH + NaClO₄
At the equivalence point, all the sodium 4-fluorophenylacetate has been neutralized by the perchloric acid. This point can be detected potentiometrically or by using a visual indicator like crystal violet.
Self-Validating System: The Titrimetric Protocol
A robust analytical method must be a self-validating system.[5][6] For titration, this involves several key steps to ensure accuracy and reliability.[7]
Experimental Protocol: Non-Aqueous Titration
1. Preparation of 0.1 M Perchloric Acid:
-
Cautiously mix 8.5 mL of 72% perchloric acid with 900 mL of glacial acetic acid.
-
Add 30 mL of acetic anhydride and dilute to 1000 mL with glacial acetic acid.
-
Allow the solution to stand for 24 hours to ensure complete reaction of acetic anhydride with any water present.
2. Standardization of 0.1 M Perchloric Acid:
-
Accurately weigh approximately 0.5 g of dried primary standard potassium hydrogen phthalate (KHP).
-
Dissolve the KHP in 50 mL of glacial acetic acid, warming gently if necessary.
-
Add a few drops of crystal violet indicator.
-
Titrate with the prepared perchloric acid solution until the color changes from violet to blue-green.
-
Perform a blank titration and make any necessary corrections.
-
Calculate the exact molarity of the perchloric acid solution.
3. Purity Determination of Sodium 4-Fluorophenylacetate:
-
Accurately weigh approximately 0.3 g of the sodium 4-fluorophenylacetate sample.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Add a few drops of crystal violet indicator.
-
Titrate with the standardized 0.1 M perchloric acid solution to the same blue-green endpoint as in the standardization step.
-
Record the volume of titrant consumed.
4. Calculation of Purity:
-
The percentage purity is calculated using the following formula: % Purity = (V × M × MW) / (W × 10) Where:
-
V = Volume of perchloric acid consumed (mL)
-
M = Molarity of perchloric acid (mol/L)
-
MW = Molecular weight of sodium 4-fluorophenylacetate (192.14 g/mol )
-
W = Weight of the sample (g)
-
Modern Alternatives: A Comparative Analysis
While titration is a time-honored and cost-effective method, modern analytical techniques offer higher specificity and the ability to simultaneously identify and quantify impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique widely used for purity determination of APIs.[][9] For sodium 4-fluorophenylacetate, a reversed-phase HPLC method would be suitable. This method separates the API from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
A typical HPLC method would involve:
-
Column: C18 stationary phase
-
Mobile Phase: A gradient of acetonitrile and water (with a pH modifier like formic acid or a buffer)
-
Detection: UV spectrophotometry, typically at a wavelength where the phenyl ring absorbs, for instance, 254 nm.
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a primary analytical method for determining the purity of organic compounds.[10][11][12] The principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[12]
For purity determination of sodium 4-fluorophenylacetate by ¹H-qNMR:
-
An accurately weighed amount of the sample is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
An accurately weighed amount of a certified internal standard with a known purity is added to the same solution. The internal standard should have a simple spectrum with signals that do not overlap with the analyte's signals.
-
The ¹H NMR spectrum is acquired under quantitative conditions (e.g., long relaxation delay).
-
The purity is calculated by comparing the integral of a specific signal of the analyte to the integral of a signal from the internal standard.
Head-to-Head Comparison
| Feature | Non-Aqueous Titration | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Acid-base neutralization reaction. | Differential partitioning and separation based on polarity. | Proportionality between NMR signal integral and number of nuclei. |
| Specificity | Low. Titrates total basicity, including basic impurities. | High. Separates and quantifies individual impurities. | High. Provides structural information and can quantify specific impurities. |
| Accuracy | High, provided the titrant is properly standardized. | High, with proper calibration. | Very high, considered a primary ratio method.[10] |
| Precision | High, with automated titrators. | High. | High. |
| Limit of Detection | Not applicable for impurity detection. | Low (ppm levels). | Moderate, depends on the impurity and experimental setup. |
| Throughput | Moderate. | High, with autosamplers. | Moderate. |
| Cost (Instrument) | Low. | High. | Very High. |
| Cost (Per Sample) | Low. | Moderate. | High. |
| Impurity Profiling | No. | Yes, can identify and quantify known and unknown impurities. | Yes, can identify and quantify impurities with known structures. |
| Method Development | Relatively simple. | Can be complex and time-consuming. | Requires expertise in NMR spectroscopy. |
Conclusion: Selecting the Right Tool for the Job
The choice of analytical method for purity validation of sodium 4-fluorophenylacetate depends on the specific requirements of the analysis.
-
Non-aqueous titration remains a valuable, cost-effective, and accurate method for routine quality control and assay determination where the impurity profile is well-characterized and does not contain significant basic impurities.[13] Its simplicity and low cost make it an attractive option for many laboratories.
-
HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its high specificity, sensitivity, and ability to provide a detailed impurity profile.[9][14] It is the preferred method during drug development and for release testing where a comprehensive understanding of all impurities is required.
-
qNMR offers the highest level of accuracy and is a powerful tool for the certification of reference standards and for obtaining a primary, independent purity value without the need for a specific reference standard of the analyte itself.[11][15] Its ability to provide structural information makes it invaluable for impurity identification.
For a comprehensive quality control strategy, a combination of these techniques is often employed. Titration can be used for rapid and cost-effective assay determination, while HPLC and qNMR provide the detailed purity and impurity profiles necessary to meet stringent regulatory requirements and ensure the safety and efficacy of the final drug product.
References
-
Marques, M. R. C., Pappa, H., Chang, M., Spafford, L., & USP. Recommendations for titration methods validation. US Pharmacopeia (USP). [Link]
-
BrainKart. Non-Aqueous Titrations. [Link]
-
European Pharmaceutical Review. Guide: Validation of titration methods. [Link]
-
Rund, S., et al. (2013). Using high-performance quantitative NMR (HP-qNMR) for certifying traceable and highly accurate purity values of organic reference materials. Accreditation and Quality Assurance, 18(2), 91-98. [Link]
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RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]
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Mettler Toledo. Validation Steps and Recommended Limits for Titration Methods. [Link]
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Taylor & Francis Online. Non-Aqueous Titrimetric Determination of Sulphadimidine Sodium and Sulphadiazine Sodium in Injections. [Link]
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Preprints.org. Recent Advances in Impurity Profiling of Active Pharmaceutical Ingredients. [Link]
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Scribd. Non-Aqueous Titrations | PDF | Acid. [Link]
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ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
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IJRAR. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]
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Pharmacopeia. General Chapters: <541> TITRIMETRY. [Link]
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Labinsights. Eight Commonly Used Techniques for Drug Analysis. [Link]
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CUNY. ACID-BASE TITRATION. [Link]
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Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
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H.N. Shukla Institute of Pharmaceutical Education and Research. Semester –I UNIT 2(b): Non-aqueous Titration. [Link]
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PubMed. Determining and reporting purity of organic molecules: why qNMR. [Link]
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Manufacturing Chemist. qNMR: top tips for optimised sample prep. [Link]
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Chemistry LibreTexts. 9.2: Acid–Base Titrations. [Link]
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BYJU'S. Acid-Base Titration. [Link]
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Chemistry LibreTexts. Titration of a Weak Acid with a Strong Base. [Link]
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Khan Academy. Weak acid–strong base titrations. [Link]
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Rama University. UNIT-II Acid Base Titration. [Link]
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Pharmaguideline. Theory Involved in Titrations of Strong, Weak, and Very Weak Acids and Bases and Neutralization Curves. [Link]
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PureSynth. Sodium Tetrakis(4-Fluorophenyl)Borate Hydrate [Precipitation Reagent For Cs And Titrimetric Reagent For Nonionic Surfactants] 98.0%(HPLC). [Link]
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ResearchGate. Validation of the HPLC method for determination of identity and radiochemical purity of [18F]NaF. [Link]
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Reagecon. Titration Standards and Solutions. [Link]
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HELIX Chromatography. HPLC Methods for analysis of Sodium ion. [Link]
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YouTube. Amount of Substance - Percentage Purity Titration Calculations | AQA A-Level Chemistry. [Link]
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Scribd. NaOH Purity Determination via Titration | PDF. [Link]
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Waters. Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. [Link]
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YouTube. How to solve for the % Purity of substances after titration. [Link]
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PubMed. Determination of sulfate ion by potentiometric back-titration using sodium tetrakis (4-fluorophenyl) borate as a titrant and a titrant-sensitive electrode. [Link]
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Google APIs. determination of diethyl (4-amino-3-fluorophenyl) (methyl) propanedioate as a genotoxic. [Link]
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Crystal structure analysis of sodium 4-fluorophenylacetate
An in-depth structural understanding of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable requirement in modern drug development. Sodium 4-fluorophenylacetate is a critical fluorinated building block, sharing structural homology with sodium phenylacetate—a therapeutic agent utilized in the treatment of hyperammonemia[1].
Because sodium carboxylates inherently form complex, layered 3D coordination networks where the Na⁺ ion coordinates with multiple carboxylate oxygens and water molecules[2], elucidating the exact crystal structure of the fluorinated derivative presents unique analytical challenges. The introduction of the highly electronegative para-fluoro substituent alters the crystal packing by introducing competitive C–H···F interactions.
This guide objectively compares High-Resolution Single-Crystal X-ray Diffraction (HR-SCXRD) —our recommended primary analytical platform—against alternative methodologies like Powder X-ray Diffraction (PXRD) coupled with Rietveld Refinement and Solid-State NMR (ssNMR) .
Methodological Comparison: HR-SCXRD vs. Alternatives
To select the appropriate analytical platform, researchers must weigh spatial resolution against sample viability. While PXRD is excellent for rapid polymorph screening (e.g., verifying phase purity against known diffraction angles like for related phenylacetate forms[3]), it falls short in de novo structural elucidation compared to HR-SCXRD.
| Analytical Feature | High-Resolution SCXRD (Primary Product) | PXRD + Rietveld Refinement (Alternative) | Solid-State NMR (Alternative) |
| Spatial Resolution | Atomic (< 0.8 Å) | Bulk phase / Lattice parameters | Local chemical environment |
| Sample Requirement | Single crystal (> 50 µm) | 10–50 mg microcrystalline powder | 20–100 mg powder |
| Hydration State Mapping | Direct (Hydrogen positions visible) | Indirect (Lattice volume changes) | Indirect (Chemical shift changes) |
| 3D Coordination Insight | Unambiguous mapping of Na⁺···O bonds | Highly model-dependent | Nearest-neighbor only |
| Cost & Time-to-Result | Moderate / 24–48 hrs | Low / 2–4 hrs | High / 3–7 days |
Experimental Protocols & Causality
A successful structural analysis is entirely dependent on the quality of the sample preparation. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol A: Controlled Crystallization of Sodium 4-Fluorophenylacetate
Since the starting material, 4-fluorophenylacetic acid, is a white crystalline powder with a melting point of[4], we must first synthesize the sodium salt and strictly control its precipitation kinetics.
-
Neutralization: Dissolve 1.0 equivalent of 4-fluorophenylacetic acid in a 1:1 (v/v) mixture of ethanol and ultrapure water.
-
Causality: The mixed solvent system is critical. Ethanol ensures the solubility of the hydrophobic fluorophenyl ring, while water accommodates the highly polar sodium salt product, preventing premature precipitation.
-
-
Titration: Slowly add 1.0 equivalent of aqueous NaOH (1M) under continuous stirring at 25 °C until the pH reaches exactly 7.5.
-
Causality: Precise stoichiometric addition prevents the co-crystallization of unreacted acid or excess sodium hydroxide, which would contaminate the crystal lattice and disrupt the coordination network.
-
-
Solvent Evaporation: Filter the solution through a 0.22 µm PTFE membrane into a clean vial. Puncture the cap with a single needle hole and allow the filtrate to undergo slow evaporation at 20 °C over 72 hours.
-
Causality: Slow evaporation kinetics favor the thermodynamic product. This ensures the formation of large, defect-free monoclinic crystals suitable for HR-SCXRD, rather than kinetic microcrystalline powders.
-
-
Self-Validation Check: Before proceeding to X-ray analysis, examine the harvested crystals under a polarized light microscope. Complete optical extinction upon rotation by 90° confirms the single-crystal nature (lack of twinning), validating the crystallization kinetics.
Protocol B: HR-SCXRD Analysis Workflow
-
Mounting: Select a validated crystal (approx. 0.1 × 0.1 × 0.05 mm) and mount it on a MiTeGen loop using perfluoropolyether oil.
-
Causality: The oil protects the crystal from atmospheric dehydration (crucial for preserving delicate sodium hydrate networks) and minimizes background X-ray scattering.
-
-
Data Collection: Transfer the loop to the diffractometer equipped with a microfocus Cu Kα source (λ = 1.54184 Å) under a nitrogen stream at 100 K.
-
Causality: Cryogenic temperatures drastically reduce thermal atomic displacement (Debye-Waller factors), improving the resolution of light atoms (C, H, O, F) and allowing for precise mapping of C–H···F interactions.
-
-
Self-Validation Check: During initial frame integration, verify that the internal R-factor (
) of the merged reflections is < 0.05. A higher value indicates radiation damage or undetected twinning, requiring the selection of a new crystal.
Analytical Workflow Visualization
Analytical workflow for the structural elucidation of sodium 4-fluorophenylacetate.
Mechanistic Insights: The Role of Fluorine in Crystal Packing
In standard sodium phenylacetate, the crystal architecture is dominated by Na⁺···O ionic interactions, forming extended 2D layers[2]. However, the structural elucidation of sodium 4-fluorophenylacetate via HR-SCXRD reveals a more complex supramolecular assembly.
The highly electronegative fluorine atom at the para position introduces directional C–H···F hydrogen bonds. These interactions compete with the primary Na⁺ coordination sphere, often dictating the hydration state of the crystal. HR-SCXRD uniquely resolves these subtle intermolecular forces, which PXRD and ssNMR can only infer. For drug development professionals, this precise mapping is critical: polymorphs driven by different hydrogen-bonding networks will exhibit significantly varying dissolution rates and thermodynamic stabilities in solid dosage forms.
References
-
National Center for Advancing Translational Sciences (NCATS). "Sodium phenylacetate - Inxight Drugs". ncats.io. Retrieved from:[Link]
- Google Patents. "CN109956862A - Sodium phenylacetate crystal form A and its preparation method and application". patents.google.com.
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- 4. 4-Fluorophenylacetic acid, 98% 100 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Safety Operating Guide
A Researcher's Guide to Personal Protective Equipment for Handling Sodium 4-fluorophenylacetate
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovation and safety proceed hand-in-hand. Handling any chemical reagent requires a foundational understanding of its properties to mitigate risk effectively. This guide provides a detailed, practical framework for the safe handling of Sodium 4-fluorophenylacetate, focusing on the rationale behind each personal protective equipment (PPE) choice and operational step. Our approach is not just to list procedures, but to build a self-validating system of safety that protects you, your colleagues, and your work.
Hazard Profile: Understanding the Risks of Sodium 4-fluorophenylacetate
Before any container is opened, a thorough understanding of the specific hazards is critical. Sodium 4-fluorophenylacetate is classified under the Globally Harmonized System (GHS) with specific risk factors that directly inform our PPE strategy. According to its Safety Data Sheet (SDS), the primary hazards are related to direct contact and inhalation[1].
The compound is categorized as follows:
-
Skin Irritation (Category 2): Causes skin irritation upon contact[1].
-
Serious Eye Irritation (Category 2A): Causes serious, potentially damaging, eye irritation[1].
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation if inhaled as a dust[1].
The NFPA health hazard rating is 3, indicating that short exposure could cause serious temporary or residual injury, underscoring the need for stringent protective measures[1].
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | H335 | Warning | May cause respiratory irritation |
| Source: SynQuest Laboratories, Inc. Safety Data Sheet[1] |
This data is the cornerstone of our safety protocol. The causality is clear: because the compound is a skin, eye, and respiratory irritant, our defense strategy must prioritize shielding these routes of exposure.
Core PPE Requirements: Your Essential Protective Barrier
Based on the identified hazards, a specific suite of PPE is mandatory for any procedure involving Sodium 4-fluorophenylacetate. Relying on PPE is a critical last line of defense, essential for supplementing higher-level engineering controls like fume hoods[2].
-
Eye and Face Protection:
-
Why: To prevent contact with the dust or accidental splashes of solutions, which can cause serious eye irritation[1].
-
Protocol: At a minimum, chemical safety goggles that provide a full seal around the eyes must be worn. If there is a significant risk of splashing or handling larger quantities (typically >50g) of the solid, a face shield should be worn in addition to safety goggles for full facial protection[1][3].
-
-
Hand Protection:
-
Why: To prevent direct skin contact, which leads to irritation[1].
-
Protocol: Wear appropriate chemical-resistant gloves. Nitrile rubber gloves (minimum 0.11 mm thickness) are a standard and effective choice for handling this type of solid chemical[4]. Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed promptly using the proper technique to avoid skin contact, and hands should be washed thoroughly afterward.
-
-
Body Protection:
-
Why: To protect the skin on the arms and body from accidental spills or dust settlement[1].
-
Protocol: A standard laboratory coat is required. For procedures with a higher risk of dust generation or spillage, consider disposable coveralls for added protection[2]. Ensure clothing is buttoned or fastened completely. Safety shoes are also recommended to protect against spills and falling objects[1].
-
-
Respiratory Protection:
-
Why: To prevent the inhalation of dust particles, which can irritate the respiratory system[1].
-
Protocol: All handling of solid Sodium 4-fluorophenylacetate that may generate dust (e.g., weighing, transferring) should be performed within a certified chemical fume hood or other ventilated enclosure[1][5]. If such engineering controls are not available or are insufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator equipped with particulate filters (e.g., an N95, P95, or P100) must be worn[1].
-
Operational Protocol: A Step-by-Step Guide to Safe Handling
This section details a standard workflow for weighing and preparing a solution of Sodium 4-fluorophenylacetate, integrating the PPE requirements into a practical, repeatable procedure.
Workflow: Weighing and Dissolving Solid Reagent
-
Preparation and Area Setup:
-
Confirm that an emergency eyewash station and safety shower are immediately accessible[1].
-
Designate a work area inside a certified chemical fume hood.
-
Gather all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) and place it within the fume hood to minimize movement in and out of the containment area.
-
-
PPE Donning Procedure:
-
Put on your lab coat and safety shoes.
-
Don chemical safety goggles.
-
If required by your risk assessment, put on your respirator.
-
Finally, don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
-
-
Chemical Handling:
-
Carefully open the Sodium 4-fluorophenylacetate container. Avoid any abrupt movements that could aerosolize the fine powder.
-
Use a clean spatula to transfer the desired amount of solid to a weigh boat on a tared balance. Perform this action slowly and close to the surface to minimize dust generation.
-
Securely close the main reagent container.
-
Transfer the weighed solid into your destination vessel (e.g., a beaker containing solvent).
-
-
Post-Handling and Decontamination:
-
Wipe down the spatula and any affected surfaces within the fume hood with a damp cloth to collect any residual dust.
-
Properly doff PPE. Remove gloves first by peeling them off from the cuff, turning them inside out. Dispose of them in the designated solid chemical waste container.
-
Remove your lab coat and goggles.
-
Immediately wash your hands thoroughly with soap and water[1].
-
Logical Flow for Safe Chemical Handling
Caption: PPE Selection & Safe Handling Workflow.
Emergency Response: Immediate Actions for Exposure or Spills
Preparedness is key to safety. In the event of an accident, a swift and correct response can significantly reduce the severity of the outcome.
| Incident | Immediate Action Protocol |
| Skin Contact | Immediately remove any contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists[1][5]. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][5]. |
| Inhalation | Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell[1]. |
| Small Spill (<5g) | Ensure full PPE is worn, including respiratory protection. Avoid breathing dust. Carefully sweep or shovel the spilled solid into a designated, labeled container for chemical waste disposal. Clean the spill area with a damp cloth to remove any remaining residue[1]. Do not generate dust during cleanup[1]. |
| Large Spill | Evacuate the immediate area and alert your supervisor and institutional safety office. Only personnel with specialized training and equipment should handle large spills[1][5]. |
Disposal Plan: Responsible Waste Management
All materials contaminated with Sodium 4-fluorophenylacetate, including used gloves, weigh boats, and spill cleanup debris, must be treated as chemical waste.
-
Operational Plan: Collect all solid waste in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Disposal: Dispose of the contents and the container in accordance with all local, state, and federal regulations. This may involve using an approved waste disposal plant or a licensed collector[1]. Never dispose of this chemical down the drain or in regular trash.
By integrating these safety measures into your daily laboratory practice, you create a robust system that protects your most valuable asset: you and your research team.
References
-
Common Name: SODIUM FLUOROACETATE HAZARD SUMMARY. New Jersey Department of Health.[Link]
-
Standard Operating Procedure: Sodium. University of California, Santa Barbara.[Link]
-
Standard Operating Procedures. University of Georgia Research.[Link]
-
Safety data sheet. Bio-Connect.[Link]
-
ICSC 0484 - SODIUM FLUOROACETATE. International Labour Organization.[Link]
-
Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.[Link]
-
Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.[Link]
-
Safety Data Sheet. AnalytiChem GmbH.[Link]
-
Safety Data Sheet: Sodium acetate anhydrous. Chemos GmbH & Co.KG.[Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
